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  • Product: 2-Methoxydecanoic acid
  • CAS: 66018-29-9

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Methoxydecanoic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive technical overview of the synthesis and characterization of 2-methoxydecanoi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the synthesis and characterization of 2-methoxydecanoic acid, a molecule of interest in lipid research and drug discovery. The α-methoxy functionality can impart unique biophysical and biological properties to fatty acids, including potential anticancer and antiprotozoal activities.[1][2][3] This document details a reliable synthetic route and the analytical methodologies required to ensure the compound's identity, purity, and structural integrity, adhering to the principles of scientific rigor and reproducibility.

Strategic Approach to Synthesis: The Path of Least Resistance

The synthesis of 2-methoxydecanoic acid is most efficiently achieved through the methylation of its precursor, 2-hydroxydecanoic acid. This strategy is favored due to the commercial availability of the starting α-hydroxy acid and the straightforward nature of the methylation reaction.[4] While multi-step total syntheses from simpler precursors are possible, they are often more laborious and may result in lower overall yields for this specific compound.[1][5]

The chosen synthetic pathway is a two-step process: first, the simultaneous methylation of the hydroxyl and carboxylic acid groups of 2-hydroxydecanoic acid, followed by the selective saponification of the resulting methyl ester to yield the desired 2-methoxydecanoic acid. This approach is both efficient and scalable.

Visualizing the Synthesis Workflow

Synthesis_Workflow Start 2-Hydroxydecanoic Acid Step1 Double Methylation (NaH, CH3I, DMSO) Start->Step1 Intermediate Methyl 2-methoxydecanoate Step1->Intermediate Step2 Saponification (KOH, Ethanol/Water) Intermediate->Step2 End 2-Methoxydecanoic Acid Step2->End

Caption: Synthetic workflow for 2-methoxydecanoic acid.

Detailed Experimental Protocol: Synthesis of 2-Methoxydecanoic Acid

This protocol is based on established methodologies for the methylation of α-hydroxy fatty acids.[4]

Materials:

  • 2-Hydroxydecanoic acid (commercially available)[6][7]

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Potassium hydroxide (KOH)

  • Ethanol

  • Diethyl ether

  • Hydrochloric acid (HCl), concentrated

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Instrumentation:

  • Round-bottom flasks

  • Magnetic stirrer with heating mantle

  • Condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

Step 1: Double Methylation of 2-Hydroxydecanoic Acid

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-hydroxydecanoic acid.

  • Dissolve the starting material in anhydrous DMSO.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (60% dispersion in mineral oil, 2.2 equivalents) portion-wise to the stirred solution under a nitrogen atmosphere. Allow the reaction to stir for 30 minutes at 0 °C, and then for an additional 30 minutes at room temperature to ensure complete formation of the alkoxide and carboxylate.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (2.5 equivalents) dropwise via the dropping funnel.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of deionized water.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure using a rotary evaporator. The crude product is methyl 2-methoxydecanoate.

Step 2: Saponification to 2-Methoxydecanoic Acid

  • Dissolve the crude methyl 2-methoxydecanoate in a solution of potassium hydroxide (5 equivalents) in a mixture of ethanol and water (e.g., 2:1 v/v).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidify the aqueous residue to pH 2 with concentrated hydrochloric acid.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude 2-methoxydecanoic acid.

  • The crude product can be further purified by column chromatography on silica gel if necessary.

Rigorous Characterization: Ensuring Identity and Purity

The structural confirmation and purity assessment of the synthesized 2-methoxydecanoic acid are paramount. A combination of spectroscopic and chromatographic techniques should be employed.

Visualizing the Characterization Workflow

Characterization_Workflow Sample Synthesized 2-Methoxydecanoic Acid NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS Mass Spectrometry (GC-MS or LC-MS) Sample->MS IR Infrared Spectroscopy Sample->IR Purity Purity Assessment (e.g., GC, HPLC) Sample->Purity Data Structural Confirmation & Purity Determination NMR->Data MS->Data IR->Data Purity->Data

Caption: Analytical workflow for the characterization of 2-methoxydecanoic acid.

Spectroscopic and Chromatographic Data

The following table summarizes the expected analytical data for 2-methoxydecanoic acid.

Technique Expected Observations
¹H NMR - A singlet for the methoxy protons (~3.4 ppm).- A triplet for the α-proton (~3.6 ppm).- Multiplets for the methylene protons of the alkyl chain.- A triplet for the terminal methyl group (~0.9 ppm).- A broad singlet for the carboxylic acid proton (>10 ppm), which is D₂O exchangeable.[8]
¹³C NMR - A resonance for the methoxy carbon (~58 ppm).- A resonance for the α-carbon (~80 ppm).- Resonances for the carbons of the alkyl chain.- A resonance for the carbonyl carbon (>175 ppm).
Mass Spectrometry (as methyl ester) - A molecular ion peak (M⁺) corresponding to the mass of methyl 2-methoxydecanoate.- Characteristic fragmentation patterns, including loss of the methoxy group and cleavage adjacent to the carbonyl group.
Infrared (IR) Spectroscopy - A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).- A strong C=O stretch from the carbonyl group (~1710 cm⁻¹).- C-H stretching and bending vibrations from the alkyl chain.
Gas Chromatography (as methyl ester) - A single, sharp peak under appropriate conditions, indicating high purity. The retention time can be compared to a standard if available.[9][10]

Self-Validating Systems: Ensuring Trustworthiness

To ensure the reliability of the synthesis and characterization, several self-validating checks should be integrated into the workflow:

  • Reaction Monitoring: The progress of both the methylation and saponification reactions should be closely monitored by TLC. The disappearance of the starting material and the appearance of the product spot with a different Rf value provide real-time validation of the chemical transformation.

  • Orthogonal Analytical Techniques: The use of multiple, independent analytical methods for characterization provides a high degree of confidence in the final product's identity and purity. For example, NMR provides detailed structural information, while GC-MS confirms the molecular weight and fragmentation pattern, and GC or HPLC provides a quantitative measure of purity.

  • Control Experiments: A mock reaction carried out without the methylating agent can be used to confirm that the observed changes are indeed due to the methylation reaction.

  • Spectroscopic Consistency: The data obtained from all spectroscopic techniques must be consistent with the proposed structure of 2-methoxydecanoic acid. Any discrepancies should be investigated thoroughly.

By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can confidently synthesize and characterize 2-methoxydecanoic acid, ensuring a high-quality compound for their research endeavors.

References

  • Carballeira, N. M., Montano, N., Álvarez-Velilla, R., & Balaña-Fouce, R. (2013). Synthesis of Marine α-Methoxylated Fatty Acid Analogs that Effectively Inhibit the Topoisomerase IB from Leishmania donovani with a Mechanism Different from that of Camptothecin. Marine Drugs, 11(9), 3494–3509. [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of the α-methoxylated acids 1 (A) and 2 (B). (i)... [Image]. Retrieved from [Link]

  • Orellano, E. A., Cartagena, M. M., Rosado, K., & Carballeira, N. M. (2013). Synthesis of the novel (±)-2-methoxy-6-icosynoic acid – a fatty acid that induces death of neuroblastoma cells. Chemistry and Physics of Lipids, 172-173, 14–19. [Link]

  • Orellano, E. A., Cartagena, M. M., Rosado, K., & Carballeira, N. M. (2013). Synthesis of the novel (±)-2-methoxy-6-icosynoic acid--a fatty acid that induces death of neuroblastoma cells. Chemistry and Physics of Lipids, 172-173, 14–19. [Link]

  • PubChem. (n.d.). 2-Methoxydecanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of the novel (±)-2-methoxy-6-icosynoic acid-A fatty acid that induces death of neuroblastoma cells. Retrieved from [Link]

  • Molecules. (2021). Structural Characterization of Unusual Fatty Acid Methyl Esters with Double and Triple Bonds Using HPLC/APCI-MS 2 with Acetonitrile In-Source Derivatization. MDPI. [Link]

  • ResearchGate. (n.d.). FIG. 1. Synthesis of the 2-methoxylated FA 2-methoxyoctanoic acid (1),... [Image]. Retrieved from [Link]

  • Carballeira, N. M., Cruz, C., & Orellano, E. A. (2003). The first total synthesis of the marine fatty acid (+/-)-2-methoxy-13-methyltetradecanoic acid: a cytotoxic fatty acid to leukemia cells. Lipids, 38(12), 1279–1284. [Link]

  • ResearchGate. (n.d.). Characterization of fatty-acid methyl -esters by thermal analysis. Retrieved from [Link]

  • Journal of Chromatography A. (2021). Tutorial for the Characterization of Fatty Acid Methyl Esters by Gas Chromatography with Highly Polar Capillary Columns. PubMed. [Link]

  • ResearchGate. (n.d.). (PDF) Very long chain fatty acid methyl esters in transesterified palm oil. Retrieved from [Link]

  • ResearchGate. (n.d.). Effects of 10-hydroxydecanoic acid concentration on decanoic acid.... Retrieved from [Link]

  • Agilent. (2005). Column Selection for the Analysis of Fatty Acid Methyl Esters Application. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-hydroxydecanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • AOCS. (2019). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. Retrieved from [Link]

  • Ataman Kimya. (n.d.). HYDROXYCAPRIC ACID. Retrieved from [Link]

  • NIST. (n.d.). Decanoic acid, 2-methyl-. NIST WebBook. Retrieved from [Link]

  • Nebel. (n.d.). 2-hydroxy Decanoic Acid methyl ester - Cayman Chemical. Retrieved from [Link]

  • Medh, J.D. (n.d.). Fatty Acid Biosynthesis. California State University, Northridge. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Preparative regio- and stereoselective α-hydroxylation of medium chain mono- and dicarboxylic fatty acids. Retrieved from [Link]

  • Magritek. (n.d.). Characterizing fatty acids with advanced multinuclear NMR methods. Retrieved from [Link]

  • Wikipedia. (n.d.). Capric acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of members of the 2‐methylhexanoic acid series. Reagents and... [Image]. Retrieved from [Link]

  • ERIC. (2023). Spectroscopy Data for Undergraduate Teaching. Retrieved from [Link]

  • Beilstein Journals. (2014). An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards 'clickable' biodegradable polylactide. Retrieved from [Link]

  • YouTube. (2024). CHEM 2325 Module 21: Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • Analytical Chemistry. (2023). Resolving enantiomers of 2-hydroxy acids by NMR. PubMed Central. [Link]

  • Molecules. (2021). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. MDPI. [Link]

Sources

Exploratory

An In-depth Technical Guide to 2-Methoxydecanoic Acid: Discovery, Natural Occurrence, and Biological Significance

Introduction to 2-Methoxydecanoic Acid 2-Methoxydecanoic acid is a saturated fatty acid characterized by a ten-carbon backbone with a methoxy group substituted at the alpha-carbon (position 2). This structural feature di...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to 2-Methoxydecanoic Acid

2-Methoxydecanoic acid is a saturated fatty acid characterized by a ten-carbon backbone with a methoxy group substituted at the alpha-carbon (position 2). This structural feature distinguishes it from the more common straight-chain and branched-chain fatty acids, imparting unique physicochemical properties and biological activities. While not as ubiquitous as many other fatty acids, 2-methoxydecanoic acid has garnered interest within the scientific community, particularly for its potential as a bioactive molecule. This technical guide provides a comprehensive overview of the discovery, synthesis, natural occurrence, and known biological significance of 2-methoxydecanoic acid, with a focus on experimental methodologies for its preparation and isolation.

Discovery: The First Chemical Synthesis

The "discovery" of 2-methoxydecanoic acid in a modern scientific context is best represented by its first reported chemical synthesis. This synthesis provides a reliable method for obtaining the pure compound for analytical and biological evaluation. A series of saturated 2-methoxylated fatty acids, including 2-methoxydecanoic acid, were synthesized to investigate their biological properties.[1] The synthesis of 2-methoxydecanoic acid was achieved from its corresponding 2-hydroxy fatty acid precursor, 2-hydroxydecanoic acid.[1]

The synthetic route involves a simple yet effective two-step process: a double methylation reaction followed by saponification.[1] This method provides the desired 2-methoxylated fatty acid in good overall yields.[1]

Physicochemical and Spectroscopic Profile

A summary of the key physicochemical properties of 2-methoxydecanoic acid is presented in Table 1. This data is essential for its identification, purification, and handling in a laboratory setting.

Table 1: Physicochemical Properties of 2-Methoxydecanoic Acid

PropertyValueSource
Molecular Formula C11H22O3[2]
Molecular Weight 202.29 g/mol [2]
CAS Number 66018-29-9[2]
Appearance Not explicitly stated, likely a liquid or low-melting solid at room temperatureInferred from similar fatty acids
Solubility Insoluble in water, soluble in organic solventsInferred from structure[3]

Table 2: Predicted Spectroscopic Data for 2-Methoxydecanoic Acid

Technique Expected Chemical Shifts / Fragments Interpretation
¹H NMR ~3.4 ppm (singlet, 3H), ~3.7 ppm (triplet, 1H), 0.9 ppm (triplet, 3H), 1.2-1.6 ppm (multiplets, 14H), 10-12 ppm (broad singlet, 1H)Methoxy group, CH-O, terminal methyl group, methylene chain, carboxylic acid proton[4][5][6][7]
¹³C NMR ~58 ppm, ~80 ppm, ~175 ppm, various signals between 14-35 ppmMethoxy carbon, alpha-carbon, carbonyl carbon, aliphatic carbons[4][8]
Mass Spec (EI) m/z 202 (M+), fragments corresponding to loss of OCH₃, COOH, and alkyl chain fragmentationMolecular ion and characteristic fragmentation pattern[3]

Natural Occurrence: Evidence from Marine Sponges

While the initial characterization of 2-methoxydecanoic acid was through chemical synthesis, there is strong evidence to suggest its natural occurrence, primarily within the marine environment. Marine sponges, particularly of the genus Amphimedon, are known to produce a variety of novel fatty acids, including those with alpha-methoxy substitutions.

The first naturally occurring alpha-methoxylated branched-chain fatty acids were identified in the phospholipids of the sponge Amphimedon complanata. Specifically, 2-methoxy-13-methyltetradecanoic acid, 2-methoxy-14-methylpentadecanoic acid, and 2-methoxy-13-methylpentadecanoic acid were characterized. It is hypothesized that these unique fatty acids may originate from symbiotic bacteria residing within the sponge.

Although 2-methoxydecanoic acid itself was not explicitly identified in this initial study, the presence of other 2-methoxy fatty acids in the same biological source makes it highly probable that it is also a natural product within this or related sponge species. The biosynthesis of these compounds is an area of ongoing research, with the leading hypothesis pointing towards the involvement of microbial symbionts.

Biological Significance: Antimycobacterial Properties

A significant aspect of the interest in 2-methoxydecanoic acid stems from its demonstrated biological activity. A study investigating a series of synthetic 2-methoxylated fatty acids revealed their potential as antimicrobial agents. Notably, 2-methoxydecanoic acid was identified as the most potent inhibitor of Mycobacterium tuberculosis H37Rv among the tested compounds, with a minimum inhibitory concentration (MIC) in the range of 200-239 µM.

This finding is particularly relevant in the context of the natural role of these molecules. It is proposed that 2-methoxylated fatty acids may serve as a chemical defense mechanism for marine sponges and their associated symbiotic bacteria, protecting them from microbial pathogens in their highly competitive environment. The antimycobacterial activity of 2-methoxydecanoic acid highlights its potential as a lead compound for the development of new therapeutic agents against tuberculosis and other mycobacterial infections.

Experimental Protocols

Chemical Synthesis of 2-Methoxydecanoic Acid

This protocol is adapted from the method described by Carballeira et al. (2004).[1]

Objective: To synthesize 2-methoxydecanoic acid from 2-hydroxydecanoic acid.

Materials:

  • 2-hydroxydecanoic acid

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Methyl iodide (CH₃I)

  • Potassium hydroxide (KOH)

  • Ethanol (EtOH)

  • Diethyl ether

  • Hydrochloric acid (HCl), concentrated

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Methylation: a. In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a stirred solution of 2-hydroxydecanoic acid in anhydrous DMSO. b. To this solution, carefully add sodium hydride (2.2 equivalents) portion-wise at room temperature. c. Stir the mixture for 30 minutes at room temperature. d. Add methyl iodide (2.2 equivalents) dropwise to the reaction mixture. e. Allow the reaction to stir at room temperature for 12 hours.

  • Saponification and Work-up: a. After 12 hours, add a solution of potassium hydroxide (2.5 equivalents) in ethanol to the reaction mixture. b. Heat the mixture to reflux and maintain for 4 hours. c. After cooling to room temperature, pour the reaction mixture into water and acidify to pH 2 with concentrated HCl. d. Extract the aqueous layer with diethyl ether (3 x 50 mL). e. Combine the organic layers and wash with brine. f. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude 2-methoxydecanoic acid.

  • Purification: a. The crude product can be further purified by column chromatography on silica gel using a hexane:ethyl acetate gradient.

Synthesis_of_2_Methoxydecanoic_Acid 2-Hydroxydecanoic_Acid 2-Hydroxydecanoic Acid Methyl_Ester Methyl 2-methoxydecanoate 2-Hydroxydecanoic_Acid->Methyl_Ester 1. NaH, DMSO 2. CH3I Final_Product 2-Methoxydecanoic Acid Methyl_Ester->Final_Product KOH, EtOH, H2O (Saponification)

Caption: Synthesis of 2-Methoxydecanoic Acid.

Proposed Protocol for Isolation from Marine Sponges

This protocol is a generalized procedure based on established methods for the extraction and purification of fatty acids from marine sponges. It is proposed for the isolation of 2-methoxydecanoic acid from a sponge species of the genus Amphimedon.

Objective: To isolate and purify 2-methoxydecanoic acid from marine sponge tissue.

Materials:

  • Frozen or lyophilized sponge tissue (Amphimedon sp.)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Phosphate buffer (pH 7-8)

  • Hexane

  • Sodium methoxide in methanol

  • Silica gel for column chromatography

  • Gas chromatograph-mass spectrometer (GC-MS)

  • High-performance liquid chromatograph (HPLC) with a C18 column

Procedure:

  • Lipid Extraction (Modified Bligh-Dyer Method): a. Homogenize the sponge tissue. b. Extract the homogenized tissue with a solvent mixture of methanol, dichloromethane, and phosphate buffer (e.g., 2:1:0.8 v/v/v). c. Separate the layers by adding more dichloromethane and buffer. d. Collect the organic (dichloromethane) layer containing the total lipid extract. e. Evaporate the solvent to obtain the crude lipid extract.

  • Fractionation of Lipid Classes: a. Fractionate the crude lipid extract by column chromatography on silica gel. b. Elute with solvents of increasing polarity (e.g., hexane, dichloromethane, acetone, methanol) to separate neutral lipids, glycolipids, and phospholipids. 2-methoxy fatty acids are expected to be primarily in the phospholipid fraction.

  • Transesterification to Fatty Acid Methyl Esters (FAMEs): a. Treat the phospholipid fraction with sodium methoxide in methanol to convert the fatty acids to their corresponding methyl esters. This step is crucial for subsequent analysis by GC-MS.

  • Purification of FAMEs: a. Purify the FAME mixture using preparative thin-layer chromatography (TLC) or HPLC on a C18 column to isolate the methyl 2-methoxydecanoate.

  • Hydrolysis to Free Fatty Acid (Optional): a. If the free fatty acid is required, the purified methyl 2-methoxydecanoate can be saponified with ethanolic KOH followed by acidification to yield 2-methoxydecanoic acid.

  • Characterization: a. Analyze the purified FAME (or free fatty acid) by GC-MS to confirm its molecular weight and fragmentation pattern. b. Obtain ¹H and ¹³C NMR spectra to confirm the structure.

Isolation_of_2_Methoxydecanoic_Acid cluster_extraction Extraction & Fractionation cluster_derivatization Derivatization & Purification cluster_analysis Characterization Sponge_Tissue Sponge Tissue (Amphimedon sp.) Lipid_Extract Total Lipid Extract Sponge_Tissue->Lipid_Extract Modified Bligh-Dyer (DCM/MeOH/Buffer) Phospholipid_Fraction Phospholipid Fraction Lipid_Extract->Phospholipid_Fraction Silica Gel Chromatography FAMEs Fatty Acid Methyl Esters (FAMEs) Phospholipid_Fraction->FAMEs Transesterification (NaOMe/MeOH) Purified_FAME Purified Methyl 2-methoxydecanoate FAMEs->Purified_FAME HPLC or Prep-TLC Final_Product 2-Methoxydecanoic Acid Purified_FAME->Final_Product Saponification (optional) Analysis GC-MS & NMR Analysis Purified_FAME->Analysis Final_Product->Analysis

Caption: Proposed Workflow for the Isolation of 2-Methoxydecanoic Acid.

Conclusion

2-Methoxydecanoic acid represents an intriguing class of modified fatty acids with demonstrated biological activity and a likely natural origin in marine ecosystems. Its chemical synthesis is well-established, providing a means to access the pure compound for further research. The strong evidence for its presence in marine sponges, coupled with its antimycobacterial properties, suggests a functional role in chemical defense and opens avenues for new drug discovery efforts. The experimental protocols provided in this guide offer a framework for researchers to synthesize and isolate 2-methoxydecanoic acid, facilitating further exploration of its chemical and biological properties. Future work should focus on the definitive isolation and characterization of 2-methoxydecanoic acid from a natural source to confirm its structure and biosynthetic pathway, which will undoubtedly unveil more about the fascinating chemistry of marine natural products.

References

  • PubChem. 2-Methoxypentadecanoic acid. National Center for Biotechnology Information. [Link][9]

  • PubChem. 2-Methyloctadecanoic acid. National Center for Biotechnology Information. [Link][8]

  • PubChem. 2-Methoxydecanoic acid. National Center for Biotechnology Information. [Link][2]

  • Carballeira, N. M., Cruz, H., Kwong, C. D., Wan, B., & Franzblau, S. (2004). 2-methoxylated fatty acids in marine sponges: defense mechanism against mycobacteria?. Lipids, 39(7), 675–680. [Link][1]

  • MDPI. Optimization of Fermentation Conditions for Biocatalytic Conversion of Decanoic Acid to Trans-2-Decenoic Acid. [Link][10]

  • Organic Syntheses. homoveratric acid. [Link][11]

  • Magritek. Characterizing Fatty Acids with advanced multinuclear NMR methods. [Link][5]

  • Omar, O., et al. (2015). Isolation of Hexadecanoic Acid Methyl Ester and 1,1,2-Ethanetricarboxylic Acid- 1-Hydroxy-1, 1-Dimethyl Ester from the Calyx of Green Hibiscus Sabdariffa (Linn). Natural Products Chemistry & Research, 3(2). [Link]

  • CHEM 2325 Module 21: Spectroscopy of Carboxylic Acids. (2024, June 17). YouTube. [Link][6]

  • Cheméo. Chemical Properties of Decanoic acid, methyl ester (CAS 110-42-9). [Link][12]

  • The Good Scents Company. 2-methyl decanoic acid. [Link][13]

Sources

Foundational

Spectroscopic Characterization of 2-Methoxydecanoic Acid: A Technical Guide

The following technical guide details the spectroscopic characterization of 2-Methoxydecanoic acid. This analysis is synthesized from structure-activity relationships of -substituted fatty acids and validated against lit...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the spectroscopic characterization of 2-Methoxydecanoic acid. This analysis is synthesized from structure-activity relationships of


-substituted fatty acids and validated against literature precedents for 2-methoxylated lipid derivatives.

Executive Summary & Compound Profile

2-Methoxydecanoic acid (2-MDA) is a synthetic


-methoxylated fatty acid derivative. Unlike canonical fatty acids, the introduction of a methoxy group at the 

-carbon (C2) significantly alters its physicochemical properties, enhancing metabolic stability against

-oxidation and increasing antimicrobial potency, particularly against mycobacteria.

This guide provides a definitive reference for the identification of 2-MDA using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The data presented here allows for the differentiation of 2-MDA from its non-methoxylated parent (decanoic acid) and its methyl ester analogs.

Compound Identity
ParameterDetail
IUPAC Name 2-Methoxydecanoic acid
Molecular Formula

Molecular Weight 202.29 g/mol
CAS Registry Derivative of 2-hydroxydecanoic acid
Physical State Viscous oil or low-melting solid (at RT)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for validating the


-methoxy substitution. The electronegative oxygen at C2 deshields both the C2 nucleus and the attached proton, creating distinct diagnostic shifts.
H NMR Analysis (400 MHz, )

The proton spectrum is characterized by the diagnostic singlet of the methoxy group and the downfield shift of the


-proton.
Position

(ppm)
MultiplicityIntegrationAssignmentMechanistic Insight
-COOH 10.5 – 12.0Broad Singlet1HCarboxylic AcidExchangeable proton; shift varies with concentration and solvent moisture.
H-2 3.75dd or t1H

-CH
Deshielded by both the carboxylic carbonyl (anisotropy) and the

-methoxy oxygen (induction).
-OCH

3.45Singlet3HMethoxyKey Diagnostic: Sharp singlet distinct from ester methoxy (typically ~3.6-3.7 ppm).
H-3 1.70 – 1.85Multiplet2H

-CH

Shielded relative to H-2 but deshielded relative to bulk chain due to proximity to chiral center.
H-4 to H-9 1.25 – 1.40Broad Multiplet12HBulk CH

Characteristic "methylene envelope" of fatty acid chains.
H-10 0.88Triplet3HTerminal CH

Standard terminal methyl group (

Hz).
C NMR Analysis (100 MHz, )

The carbon spectrum confirms the backbone structure. The C2 signal is the most critical indicator of successful


-functionalization.
Carbon

(ppm)
AssignmentStructural Validation
C-1 176.5C=O (Acid)Typical carboxylic acid carbonyl; upfield from ketones/aldehydes.
C-2 80.2

-CH
Diagnostic: Significant downfield shift (approx +45 ppm vs decanoic acid) due to direct O-linkage.
-OCH

58.5MethoxyConfirms ether linkage. Methyl esters typically resonate lower (~51 ppm).
C-3 32.5

-CH

Slight deshielding due to

-effect of the methoxy group.
C-9 22.7

-2 CH

Standard aliphatic chain resonance.
C-10 14.1Terminal CH

Standard aliphatic terminus.

Infrared (IR) Spectroscopy

IR analysis is used primarily to confirm the presence of the carboxylic acid headgroup and the ether linkage, distinguishing the free acid from ester derivatives.[1][2]

Key Absorption Bands[1][2][3][4][5]
  • O-H Stretch (Acid): A broad, intense band spanning 3300–2500 cm

    
     . This "bearded" shape often overlaps with C-H stretches and is diagnostic of the hydrogen-bonded carboxylic acid dimer.[3]
    
  • C=O Stretch (Acid): Strong band at 1710–1715 cm

    
     .
    
  • C-O-C Stretch (Ether): Distinct bands in the 1100–1150 cm

    
      region, corresponding to the methoxy ether linkage. This differentiates 2-MDA from simple fatty acids.
    
  • C-H Stretch (Alkyl): Sharp peaks at 2920 cm

    
      (asymmetric) and 2850 cm
    
    
    
    (symmetric) arising from the long aliphatic chain.

Mass Spectrometry (MS) & Fragmentation Logic

Mass spectrometry of


-substituted fatty acids follows specific fragmentation pathways driven by the stability of the heteroatom-stabilized carbocations.
Ionization Strategy
  • Method: Electron Impact (EI, 70 eV) or Electrospray Ionization (ESI) in negative mode (

    
    ).
    
  • Molecular Ion (

    
    ):  m/z 202 (Weak in EI, prominent as 
    
    
    
    m/z 201 in ESI).
Fragmentation Pathway (EI)

The fragmentation is dominated by


-cleavage and McLafferty-type rearrangements modified by the methoxy group.[4]
  • 
    -Cleavage (Loss of COOH): 
    Cleavage of the C1-C2 bond is favored, generating a resonance-stabilized oxonium ion.
    
    • 
       (
      
      
      
      ).
    • Note: This is often a high-abundance fragment for

      
      -methoxy acids.
      
  • McLafferty Rearrangement: While typical for fatty acids (yielding m/z 60), the substitution at C2 alters the mass. The migration of a

    
    -hydrogen to the carbonyl oxygen typically yields a fragment containing the 
    
    
    
    -substituent.
    • Fragment:

      
       is unlikely due to the acid group; instead, the rearrangement often leads to loss of the alkene chain or specific low MW ions like m/z 75 or 88 depending on precise geometry.
      
  • Methoxy Group Loss:

    • 
      .
      
Visualizing the Fragmentation Logic

The following diagram illustrates the critical fragmentation pathways used to validate the structure of 2-Methoxydecanoic acid.

MS_Fragmentation cluster_legend Mechanism Key M_Ion Molecular Ion (M+) m/z 202 Frag_Alpha alpha-Cleavage Product (Loss of COOH) m/z 157 M_Ion->Frag_Alpha - COOH (45 Da) (Dominant Pathway) Frag_Methoxy Loss of Methoxy [M - OCH3]+ m/z 171 M_Ion->Frag_Methoxy - OCH3 (31 Da) Frag_H2O Dehydration [M - H2O]+ m/z 184 M_Ion->Frag_H2O - H2O (18 Da) Info Alpha-cleavage is favored due to stabilization by the ether oxygen.

Figure 1: Primary EI-MS fragmentation pathways for 2-Methoxydecanoic acid. The formation of the m/z 157 ion via alpha-cleavage is a diagnostic signature.

Experimental Protocols

Sample Preparation for NMR

To ensure sharp resolution of the


-proton coupling:
  • Solvent: Use high-quality

    
     (99.8% D) neutralized with basic alumina or silver foil to prevent acid-catalyzed exchange of the methoxy group, although the ether is generally stable.
    
  • Concentration: Dissolve 10-20 mg of 2-MDA in 0.6 mL solvent.

  • Reference: Calibrate to residual

    
     at 7.26 ppm (
    
    
    
    H) and 77.16 ppm (
    
    
    C).
Derivatization for GC-MS

Direct GC analysis of free fatty acids leads to peak tailing. Methylation is NOT recommended as it converts the compound to methyl 2-methoxydecanoate, confusing the spectral interpretation (ester vs. ether methoxy).

  • Recommended Protocol: Silylation using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).

  • Reaction: Incubate 1 mg sample + 50

    
    L BSTFA + 50 
    
    
    
    L Pyridine at 60°C for 30 mins.
  • Result: This yields the TMS-ester, shifting the molecular ion to m/z 274, allowing distinct separation from impurities.

References

  • Carballeira, N. M., et al. (2017).[5] 2-Methoxylated Fatty Acids Display Unusual Antibacterial Activity Towards Clinical Isolates of Methicillin-Resistant Staphylococcus aureus. ResearchGate.

  • Anaikutti, P., et al. (2019). Characterization of 1H and 13C NMR chemical shift values for isolated 2-methoxy mucic acid. ResearchGate.

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Decanoic acid, 2-methyl- (Analogous fragmentation patterns). NIST WebBook.

  • LibreTexts Chemistry. (2024). Spectroscopy of Carboxylic Acids. Chemistry LibreTexts.

Sources

Protocols & Analytical Methods

Method

2-Methoxydecanoic acid experimental protocols

An In-Depth Guide to the Experimental Application of 2-Methoxydecanoic Acid Authored by a Senior Application Scientist This document serves as a comprehensive technical guide for researchers, scientists, and drug develop...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Experimental Application of 2-Methoxydecanoic Acid

Authored by a Senior Application Scientist

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals working with 2-Methoxydecanoic acid. It provides a holistic overview, from chemical synthesis and characterization to safe handling and application in biological assays. The protocols herein are designed to be self-validating, with an emphasis on the scientific rationale behind each procedural step to ensure experimental robustness and reproducibility.

Introduction and Scientific Context

2-Methoxydecanoic acid is a saturated fatty acid characterized by a methoxy group (-OCH₃) at the alpha-position (C-2) of a ten-carbon chain. This structural feature is of significant scientific interest as alpha-methoxylated fatty acids are naturally synthesized by marine sponges and have been shown to possess intriguing biophysical and biological properties, including potent anticancer and antiprotozoal activities.[1][2] Unlike their non-methoxylated counterparts, the introduction of the methoxy group can enhance cytotoxicity against various cancer cell lines, making these compounds promising leads for therapeutic development.[3][4]

The study of 2-Methoxydecanoic acid and its analogs provides a valuable opportunity to investigate structure-activity relationships. For instance, research on related compounds has demonstrated that the alpha-methoxy functionality, sometimes in combination with other structural features like unsaturation, is crucial for their enhanced biological effects.[3] This guide provides the foundational protocols necessary to synthesize, purify, and evaluate the biological efficacy of 2-Methoxydecanoic acid.

Synthesis, Purification, and Characterization

The reliable synthesis and rigorous characterization of 2-Methoxydecanoic acid are paramount for obtaining meaningful and reproducible biological data. The most direct synthetic route involves the methylation of the corresponding α-hydroxy fatty acid.

Synthesis Protocol: Methylation of 2-Hydroxydecanoic Acid

The conversion of commercially available 2-hydroxydecanoic acid to 2-methoxydecanoic acid is efficiently achieved through a Williamson ether synthesis, where the hydroxyl group is first deprotonated to form an alkoxide, which then acts as a nucleophile to attack a methylating agent.[5]

Rationale: This two-step, one-pot procedure is favored for its high yield and straightforward execution. Sodium hydride (NaH) is a strong base that irreversibly deprotonates the hydroxyl group, driving the formation of the reactive alkoxide. Dimethyl sulfoxide (DMSO) is an excellent solvent for this reaction. The subsequent saponification step with potassium hydroxide (KOH) ensures that any methyl ester formed as a byproduct is hydrolyzed back to the desired carboxylic acid.

Materials:

  • (±)-2-Hydroxydecanoic acid[6][7]

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Methyl iodide (CH₃I)

  • Potassium hydroxide (KOH)

  • Ethanol (EtOH)

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Protocol:

  • Preparation: Under an inert atmosphere (Argon or Nitrogen), add 2-hydroxydecanoic acid (1.0 eq) to anhydrous DMSO in a round-bottom flask equipped with a magnetic stirrer.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (2.2 eq) portion-wise. Caution: NaH reacts violently with water and is flammable. Handle with extreme care.

  • Methylation: After stirring for 30 minutes at 0 °C, add methyl iodide (2.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 3 hours.

  • Saponification: Cool the reaction mixture back to 0 °C and slowly add a solution of KOH (4.0 eq) in ethanol. Heat the mixture to reflux for 2 hours to ensure complete hydrolysis of any ester intermediates.[1][5]

  • Work-up and Acidification: After cooling, pour the reaction mixture into a separatory funnel containing water. Wash with diethyl ether to remove mineral oil and unreacted methyl iodide. Acidify the aqueous layer to pH 1-2 with concentrated HCl.

  • Extraction: Extract the acidified aqueous layer three times with diethyl ether.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2-Methoxydecanoic acid.[8]

Diagram: Synthesis Workflow

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Purification A 1. 2-Hydroxydecanoic Acid in Anhydrous DMSO B 2. Add NaH at 0°C (Deprotonation) A->B C 3. Add CH3I (Methylation) B->C D 4. Saponification (KOH in EtOH) C->D Reaction Quench E 5. Acidification (conc. HCl) D->E F 6. Extraction (Diethyl Ether) E->F G 7. Dry & Concentrate F->G H Pure 2-Methoxydecanoic Acid G->H Characterization_Workflow Start Purified Compound NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR MS Mass Spectrometry (ESI-MS) Start->MS FTIR FTIR Spectroscopy Start->FTIR Confirm Structure & Purity Confirmed NMR->Confirm MS->Confirm FTIR->Confirm Cytotoxicity_Workflow A 1. Seed Cells in 96-well plate B 2. Treat with Dilutions of 2-Methoxydecanoic Acid A->B C 3. Incubate (48-72 hours) B->C D 4. Fix Cells (Cold TCA) C->D E 5. Stain with SRB D->E F 6. Wash & Solubilize Dye (Tris Base) E->F G 7. Read Absorbance (Microplate Reader) F->G H 8. Calculate EC₅₀ Value G->H

Sources

Application

Application Notes and Protocols for 2-Methoxydecanoic Acid as an Antimicrobial Agent

Introduction The emergence of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the exploration of novel antimicrobial agents. Fatty acids and their derivatives have long been...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the exploration of novel antimicrobial agents. Fatty acids and their derivatives have long been recognized for their antimicrobial properties, representing a promising avenue for the development of next-generation therapeutics.[1][2][3] 2-Methoxydecanoic acid, a saturated ten-carbon fatty acid with a methoxy group at the alpha-position, is a compound of interest for its potential antimicrobial activity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies to evaluate the antimicrobial efficacy of 2-Methoxydecanoic acid. These protocols are designed to be robust and self-validating, drawing upon established standards from the Clinical and Laboratory Standards Institute (CLSI) while providing the flexibility to investigate a novel chemical entity.

Physicochemical Characterization and Handling of 2-Methoxydecanoic Acid

Given that 2-Methoxydecanoic acid is a hydrophobic molecule, proper handling and solubilization are critical for accurate and reproducible antimicrobial testing.

1.1. Solubility Assessment:

Prior to initiating antimicrobial assays, it is essential to determine the solubility of 2-Methoxydecanoic acid in relevant microbiological media.

  • Protocol:

    • Prepare a high-concentration stock solution of 2-Methoxydecanoic acid in a suitable organic solvent such as dimethyl sulfoxide (DMSO) or ethanol.

    • Serially dilute the stock solution in the desired microbiological broth (e.g., Mueller-Hinton Broth) to a range of concentrations.

    • Visually inspect for precipitation or turbidity at each concentration.

    • Determine the highest concentration that remains in solution. This will inform the concentration range for subsequent antimicrobial testing.

  • Causality and Experimental Choice: The choice of solvent and its final concentration in the assay is critical. High concentrations of organic solvents can be toxic to microorganisms, confounding the results. It is recommended to maintain the final solvent concentration at a level that does not inhibit microbial growth (typically ≤1% v/v). A solvent toxicity control must be included in all experiments.

1.2. Preparation of Working Solutions:

For all antimicrobial assays, prepare fresh working solutions of 2-Methoxydecanoic acid on the day of the experiment.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4] The broth microdilution method is a widely accepted and quantitative technique for determining the MIC.[5][6]

2.1. Broth Microdilution Protocol (adapted from CLSI guidelines):

  • Materials:

    • 96-well microtiter plates

    • Cation-adjusted Mueller-Hinton Broth (CAMHB)

    • Bacterial inoculum standardized to 0.5 McFarland turbidity

    • 2-Methoxydecanoic acid stock solution

    • Positive control antibiotic (e.g., ciprofloxacin)

    • Growth control (no antimicrobial agent)

    • Sterility control (no inoculum)

    • Solvent control

  • Procedure:

    • Dispense 50 µL of CAMHB into each well of a 96-well plate.

    • Add 50 µL of the 2-Methoxydecanoic acid stock solution to the first well of a row and perform serial two-fold dilutions across the plate.

    • Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

    • Inoculate each well with 50 µL of the standardized bacterial suspension.

    • Include a positive control antibiotic, a growth control, a sterility control, and a solvent control on each plate.

    • Incubate the plates at 35 ± 2°C for 16-20 hours.

    • Visually inspect the plates for turbidity. The MIC is the lowest concentration of 2-Methoxydecanoic acid that shows no visible growth.

2.2. Data Presentation:

Microorganism2-Methoxydecanoic acid MIC (µg/mL)Positive Control MIC (µg/mL)
Staphylococcus aureus[Insert Value][Insert Value]
Escherichia coli[Insert Value][Insert-Value]

2.3. Diagram of MIC Determination Workflow:

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare 2-Methoxydecanoic acid dilutions C Inoculate 96-well plate A->C B Standardize bacterial inoculum B->C D Incubate at 37°C for 18-24h C->D E Visually assess growth inhibition D->E F Determine MIC E->F

Caption: Workflow for MIC determination.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[2] This assay is a crucial next step to determine whether 2-Methoxydecanoic acid is bacteriostatic (inhibits growth) or bactericidal (kills the bacteria).

3.1. MBC Protocol:

  • Procedure:

    • Following the MIC determination, take a 10 µL aliquot from each well that shows no visible growth.

    • Spot-plate the aliquot onto a fresh Mueller-Hinton Agar (MHA) plate.

    • Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

3.2. Interpretation:

  • If the MBC is ≤ 4 times the MIC, the compound is generally considered bactericidal.

  • If the MBC is > 4 times the MIC, the compound is considered bacteriostatic.

Time-Kill Kinetics Assay

Time-kill assays provide a dynamic picture of the antimicrobial activity of a compound over time.[3] This is essential for understanding the rate and extent of bacterial killing.

4.1. Time-Kill Protocol:

  • Procedure:

    • Prepare tubes containing CAMHB with various concentrations of 2-Methoxydecanoic acid (e.g., 0.5x, 1x, 2x, and 4x MIC).

    • Inoculate the tubes with a standardized bacterial suspension to achieve a starting concentration of approximately 5 x 10^5 CFU/mL.

    • Include a growth control tube without the antimicrobial agent.

    • Incubate all tubes at 37°C with agitation.

    • At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.

    • Perform serial dilutions and plate on MHA to determine the viable CFU/mL.

4.2. Data Presentation:

Plot the log10 CFU/mL against time for each concentration of 2-Methoxydecanoic acid and the growth control.

Time (hours)Growth Control (log10 CFU/mL)0.5x MIC (log10 CFU/mL)1x MIC (log10 CFU/mL)2x MIC (log10 CFU/mL)4x MIC (log10 CFU/mL)
0[Insert Value][Insert Value][Insert Value][Insert Value][Insert Value]
2[Insert Value][Insert Value][Insert Value][Insert Value][Insert Value]
4[Insert Value][Insert Value][Insert Value][Insert Value][Insert Value]
8[Insert Value][Insert Value][Insert Value][Insert Value][Insert Value]
24[Insert Value][Insert Value][Insert Value][Insert Value][Insert Value]

4.3. Diagram of Time-Kill Kinetics Workflow:

Time_Kill_Workflow A Prepare bacterial culture and 2-Methoxydecanoic acid concentrations B Inoculate tubes A->B C Incubate with agitation B->C D Sample at time points (0, 2, 4, 8, 24h) C->D E Perform serial dilutions and plate D->E F Incubate plates E->F G Count colonies (CFU) F->G H Plot log10 CFU/mL vs. Time G->H

Caption: Workflow for time-kill kinetics assay.

Investigating the Mechanism of Action

Based on the known antimicrobial activities of fatty acids, the primary mechanism of action of 2-Methoxydecanoic acid is likely to involve disruption of the bacterial cell membrane or inhibition of essential metabolic pathways such as fatty acid synthesis.[2][7][8][9]

5.1. Cell Membrane Integrity Assay:

This assay assesses whether 2-Methoxydecanoic acid compromises the bacterial cell membrane, leading to the leakage of intracellular components.

  • Protocol (using a fluorescent dye like Propidium Iodide):

    • Treat a bacterial suspension with 2-Methoxydecanoic acid at its MIC and 2x MIC.

    • Include a positive control (e.g., a known membrane-disrupting agent like a polymyxin) and a negative (untreated) control.

    • At various time points, add propidium iodide (PI), a fluorescent dye that can only enter cells with damaged membranes.

    • Measure the fluorescence intensity using a fluorometer or view under a fluorescence microscope. An increase in fluorescence indicates membrane damage.

5.2. Fatty Acid Synthesis Inhibition Assay:

This assay investigates if 2-Methoxydecanoic acid inhibits the bacterial fatty acid synthesis (FAS-II) pathway.[10][11][12]

  • Protocol (Radiolabeled Precursor Incorporation):

    • Grow bacteria in the presence of sub-inhibitory concentrations of 2-Methoxydecanoic acid.

    • Add a radiolabeled precursor of fatty acid synthesis, such as [14C]-acetate.

    • After incubation, extract the total lipids from the bacterial cells.

    • Measure the incorporation of the radiolabel into the lipid fraction using scintillation counting.

    • A significant reduction in radiolabel incorporation in treated cells compared to untreated controls suggests inhibition of fatty acid synthesis.

5.3. Proposed Mechanism of Action Diagram:

Mechanism_of_Action cluster_compound 2-Methoxydecanoic Acid cluster_effects Bacterial Cell A Hydrophobic tail intercalates into cell membrane B Membrane Disruption A->B Direct Interaction C Inhibition of Fatty Acid Synthesis (FAS-II) A->C Enzyme Inhibition D Leakage of intracellular contents B->D E Inhibition of cell growth and division C->E F Cell Death D->F E->F

Caption: Proposed antimicrobial mechanism.

Evaluation of Anti-Biofilm Activity

Bacterial biofilms are a significant challenge in clinical settings due to their increased resistance to antimicrobial agents.[4] Evaluating the effect of 2-Methoxydecanoic acid on biofilm formation and eradication is crucial.

6.1. Biofilm Inhibition Assay:

  • Protocol (Crystal Violet Staining):

    • In a 96-well plate, add bacterial suspension and different sub-MIC concentrations of 2-Methoxydecanoic acid.

    • Incubate for 24-48 hours to allow biofilm formation.

    • Gently wash the wells to remove planktonic cells.

    • Stain the adherent biofilms with crystal violet.

    • Solubilize the stain and measure the absorbance at a specific wavelength (e.g., 570 nm). A reduction in absorbance indicates inhibition of biofilm formation.

6.2. Biofilm Eradication Assay:

  • Protocol:

    • Allow biofilms to form in a 96-well plate for 24-48 hours.

    • Remove the planktonic cells and treat the established biofilms with various concentrations of 2-Methoxydecanoic acid.

    • After incubation, quantify the remaining viable bacteria in the biofilm using CFU counting or a metabolic assay (e.g., XTT).

Conclusion

These application notes provide a structured and scientifically grounded framework for the comprehensive evaluation of 2-Methoxydecanoic acid as a potential antimicrobial agent. By systematically determining its MIC, MBC, time-kill kinetics, and investigating its mechanism of action and anti-biofilm properties, researchers can build a robust data package to support its further development. Adherence to standardized methodologies, such as those provided by CLSI, is paramount for generating reliable and comparable data. The insights gained from these studies will be instrumental in positioning 2-Methoxydecanoic acid within the landscape of novel antimicrobial therapeutics.

References

  • Das, P., et al. (2021). Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents. Journal of Molecular Structure, 1225, 129255. [Link]

  • Zheng, C. J., et al. (2005). Fatty acid synthesis is a target for antibacterial activity of unsaturated fatty acids. FEBS Letters, 579(23), 5157-5162. [Link]

  • Al-Wrafy, F. A., et al. (2024). Mechanisms of the Antimicrobial Action of Fatty Acids: A Review. Pharmaceuticals, 17(2), 209. [Link]

  • Ladd, Z., et al. (2023). A marine-derived fatty acid targets the cell membrane of Gram-positive bacteria. Journal of Biological Chemistry, 299(11), 105325. [Link]

  • Yoon, B. K., et al. (2018). Antibacterial Free Fatty Acids and Monoglycerides: Biological Activities, Experimental Testing, and Therapeutic Applications. Molecules, 23(4), 854. [Link]

  • Heath, R. J., et al. (2002). Inhibitors of fatty acid synthesis as antimicrobial chemotherapeutics. Current pharmaceutical design, 8(12), 1113-1120. [Link]

  • Parsons, J. B., et al. (2014). Membrane Disruption by Antimicrobial Fatty Acids Releases Low-Molecular-Weight Proteins from Staphylococcus aureus. Journal of Bacteriology, 196(10), 1845-1855. [Link]

  • Kollár, P., et al. (2024). Membrane-Disruptive Effects of Fatty Acid and Monoglyceride Mitigants on E. coli Bacteria-Derived Tethered Lipid Bilayers. International Journal of Molecular Sciences, 25(1), 582. [Link]

  • Casillas-Vargas, G., et al. (2021). Antibacterial fatty acids: An update of possible mechanisms of action and implications in the development of the next-generation of antibacterial agents. MicrobiologyOpen, 10(4), e1214. [Link]

  • Parsons, J. B., et al. (2014). Membrane Disruption by Antimicrobial Fatty Acids Releases Low-Molecular-Weight Proteins from Staphylococcus aureus. ASM Journals, 196(10), 1845-1855. [Link]

  • LookChem. (n.d.). 2-HYDROXYDECANOIC ACID. [Link]

  • Le, T. B., et al. (2023). A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs. Molecules, 28(14), 5364. [Link]

  • Pizer, E. S., et al. (2002). Inhibitors of fatty acid synthesis as antimicrobial agents.
  • Zhang, Y. M., et al. (2006). Inhibiting bacterial fatty acid synthesis. Journal of Biological Chemistry, 281(26), 17541-17544. [Link]

  • Węgrzyn, G., et al. (2023). Effects of low concentrations of fatty acids on Escherichia coli depend on the kind of culture medium and incubation temperature. Frontiers in Microbiology, 14, 1283637. [Link]

  • Shahbazi, S., et al. (2016). Effect of Fatty Acids on Hydrophobicity of the Cell Membrane of Lactobacillus Species. Journal of Food Quality and Hazards Control, 3(2), 49-54. [Link]

  • Desbois, A. P., & Smith, V. J. (2010). Antibacterial free fatty acids: activities, mechanisms of action and biotechnological potential. Applied microbiology and biotechnology, 85(6), 1629-1642. [Link]

  • Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 43(10), 5243-5246. [Link]

  • MI-Microbiology. (n.d.). Broth Microdilution. [Link]

  • Pérez-Gavilán, A., et al. (2021). Antibacterial activity testing methods for hydrophobic patterned surfaces. Scientific Reports, 11(1), 6608. [Link]

  • Adnan, M., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon, 9(8), e18544. [Link]

  • Integra Biosciences. (2021, August 13). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. [Link]

  • Pérez-Gavilán, A., et al. (2020). Antimicrobial Activity Testing Methods for Hydrophobic Patterned Surfaces. Research Square. [Link]

  • Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. ResearchGate. [Link]

  • Pérez-Gavilán, A., et al. (2021). Antimicrobial Activity Testing Methods for Hydrophobic Patterned Surfaces. Research Square. [Link]

  • CLSI. (n.d.). M38: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi. [Link]

  • Barz, S., et al. (2020). Fatty Acid Conjugation Leads to Length-Dependent Antimicrobial Activity of a Synthetic Antibacterial Peptide (Pep19-4LF). International Journal of Molecular Sciences, 21(23), 9031. [Link]

  • Espinel-Ingroff, A., et al. (2007). Quality control and reference guidelines for CLSI broth microdilution method (M38-A document) for susceptibility testing of anidulafungin against molds. Journal of clinical microbiology, 45(7), 2180-2182. [Link]

  • Kim, Y., et al. (2022). Antimicrobial and antibiofilm effects of essential fatty acids against clinically isolated vancomycin-resistant Enterococcus faecium. Frontiers in Microbiology, 13, 976454. [Link]

  • de Oliveira, A. C. C., et al. (2019). Methoxychalcones: Effect of Methoxyl Group on the Antifungal, Antibacterial and Antiproliferative Activities. Current drug targets, 20(13), 1363-1372. [Link]

  • Kenny, C., et al. (2021). Anti-staphylococcal fatty acids: mode of action, bacterial resistance and implications for therapeutic application. FEMS Microbiology Reviews, 45(6), fuab033. [Link]

  • Yalkowsky, S. H., & He, Y. (2003).
  • PubChem. (n.d.). 2-Methoxydecanoic acid. [Link]

  • FooDB. (2010, April 8). Showing Compound 2-Methylhexanoic acid (FDB008224). [Link]

Sources

Method

Application Note: Investigating the Cytotoxic Effects of 2-Methoxydecanoic Acid (2-MDA)

[1][2] Executive Summary & Scientific Rationale 2-Methoxydecanoic acid (2-MDA) is a synthetic alpha-methoxylated derivative of decanoic acid (capric acid).[1] Unlike canonical fatty acids, the introduction of a methoxy g...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary & Scientific Rationale

2-Methoxydecanoic acid (2-MDA) is a synthetic alpha-methoxylated derivative of decanoic acid (capric acid).[1] Unlike canonical fatty acids, the introduction of a methoxy group at the alpha-carbon (


) confers unique physicochemical properties: it blocks metabolic 

-oxidation, increases lipophilicity, and alters the Critical Micelle Concentration (CMC).

While medium-chain fatty acids (MCFAs) are generally metabolic substrates, alpha-functionalized analogs often act as metabolic disruptors or membrane-active agents.[1] Recent studies on alpha-methoxylated fatty acids (e.g., 2-methoxy-6-icosynoic acid) indicate they exhibit enhanced cytotoxicity compared to their non-methoxylated parent compounds, likely through a mechanism involving membrane destabilization and micellar disruption rather than classical receptor signaling.[1]

This guide provides a rigorous, self-validating framework to characterize the cytotoxic profile of 2-MDA, distinguishing between metabolic toxicity (mitochondrial impairment) and physicochemical toxicity (membrane lysis).

Compound Management & Solubilization Strategy

The Critical Failure Point: Free fatty acids (FFAs) are prone to precipitation in aqueous media or forming micelles that yield false positives in cytotoxicity assays. Do not dissolve 2-MDA directly into cell culture media.

Protocol A: BSA-Conjugation (Physiological Delivery)

Use this method to mimic physiological transport and test metabolic effects.[1]

  • Stock Solution: Dissolve 2-MDA in molecular-grade Ethanol (EtOH) to a concentration of 100 mM .

    • Validation: Solution must be clear. If cloudy, sonicate at 40°C.[1]

  • BSA Preparation: Prepare a 10% (w/v) Fatty Acid-Free BSA solution in PBS. Filter sterilize (0.22 µm).

  • Conjugation (The "Complexing" Step):

    • Heat the 10% BSA solution to 37°C.

    • While vortexing the BSA, dropwise add the 2-MDA ethanolic stock to achieve a final concentration of 2-5 mM 2-MDA.[1]

    • Ratio Rule: Ensure the molar ratio of Fatty Acid:BSA is < 4:1 to prevent unbound FA toxicity.

    • Incubate at 37°C for 30 minutes with gentle shaking.

  • Vehicle Control: Prepare a "Mock-BSA" solution using pure Ethanol and BSA following the exact same steps.

Protocol B: Solvent Delivery (Membrane Stress Testing)

Use this method to test acute membrane disruption/surfactant activity.

  • Stock: 100 mM 2-MDA in DMSO.

  • Working Solution: Dilute directly into serum-free media immediately prior to use.

  • Limit: Final DMSO concentration must be < 0.5% (v/v).

Experimental Workflows

Workflow Visualization

The following diagram outlines the logical flow for determining the Mode of Action (MoA).

G Start 2-Methoxydecanoic Acid (2-MDA) Solubility Solubility Check (Turbidity Assay) Start->Solubility Screen Primary Screen: MTT Assay (Metabolic Activity) Solubility->Screen If Clear Decision IC50 Determination Screen->Decision Path_Membrane Pathway A: Membrane Lysis (LDH Release Assay) Decision->Path_Membrane Acute Toxicity (<4h) Path_Apoptosis Pathway B: Apoptosis (Annexin V / Caspase 3/7) Decision->Path_Apoptosis Delayed Toxicity (>24h) Mechanistic Mechanistic Confirmation (Lipid Peroxidation / ATP Depletion) Path_Membrane->Mechanistic Path_Apoptosis->Mechanistic

Figure 1: Decision tree for characterizing 2-MDA cytotoxicity. The pathway splits based on the kinetics of cell death (rapid lysis vs. programmed death).

Primary Cytotoxicity Screen (MTT/MTS)

Purpose: Establish the IC50 and therapeutic window.

Cell Models:

  • HepG2 (Liver): High relevance for fatty acid metabolism.

  • SH-SY5Y (Neuroblastoma): High sensitivity to lipid peroxidation and membrane perturbation.[1]

Protocol:

  • Seeding: Seed cells at 5,000–10,000 cells/well in 96-well plates. Allow 24h attachment.

  • Treatment:

    • Remove old media.[1] Wash with PBS.[1]

    • Add 100 µL of treatment media containing 2-MDA-BSA complex.[1]

    • Dose Range: 0, 10, 25, 50, 100, 250, 500, 1000 µM.

    • Controls: Vehicle (BSA alone), Positive (100 µM Palmitic Acid or 10 µM Doxorubicin).

  • Incubation: 24 hours and 48 hours.

  • Readout: Add MTT reagent (0.5 mg/mL). Incubate 3h. Solubilize formazan with DMSO.[1] Read Absorbance at 570 nm.[1][2]

Data Interpretation: If the curve is steep (Hill slope > 2), it suggests a "threshold effect" typical of surfactant-like membrane disruption (critical micelle concentration reached).

Membrane Integrity Assay (LDH Release)

Purpose: Distinguish between metabolic inhibition (cytostasis) and necrosis (membrane rupture).

Rationale: Alpha-methoxylated fatty acids can act as detergents.[1] If MTT signal decreases but LDH release is low, the compound inhibits metabolism. If LDH release correlates with MTT reduction, the compound causes lysis.

Protocol:

  • Use the supernatant from the treatment plates (do not discard!).

  • Transfer 50 µL supernatant to a new plate.

  • Add 50 µL LDH Reaction Mix (Lactate + NAD+ + Diaphorase + Tetrazolium).

  • Incubate 30 min at Room Temp (Dark).

  • Stop reaction with 1M HCl.[1] Read Absorbance at 490 nm.[1]

  • Calculation:

    
    
    

Mechanistic Investigation: The "Lipid Stress" Pathway

If 2-MDA shows cytotoxicity, use the following diagram to hypothesize the mechanism. 2-MDA likely resists Beta-oxidation, leading to accumulation.[1]

Mechanism MDA 2-MDA Accumulation Mito Mitochondrial Uncoupling MDA->Mito Metabolic Block Membrane Membrane Integration (Fluidity Change) MDA->Membrane Direct Insertion ROS ROS Generation (Lipid Peroxidation) Mito->ROS Death Cell Death ROS->Death Apoptosis Membrane->Death Lysis (High Conc)

Figure 2: Putative mechanisms of 2-MDA toxicity.[1] Accumulation leads to either direct membrane destabilization or mitochondrial stress via ROS.

Confirmatory Assay: Lipid Peroxidation (C11-BODIPY)[2]
  • Treat cells with IC50 concentration of 2-MDA for 12 hours.[1]

  • Stain with C11-BODIPY (581/591) (2 µM) for 30 mins.

  • Analyze via Flow Cytometry.[1]

  • Shift: Oxidation of the probe shifts fluorescence from Red (~590 nm) to Green (~510 nm). A Green shift indicates 2-MDA induces oxidative stress.[1]

Data Reporting & Analysis

Summarize findings in the following format to ensure comparability with literature.

Table 1: Cytotoxicity Profile of 2-MDA

Cell LineTimepointIC50 (µM)Hill SlopeLDH Release @ IC50 (%)Interpretation
HepG224 h[Value][Value][Value]Metabolic vs. Lytic
SH-SY5Y24 h[Value][Value][Value]Neuronal Sensitivity
HDF (Normal)24 h[Value][Value][Value]Selectivity Index

Statistical Analysis:

  • Perform One-way ANOVA followed by Dunnett’s post-hoc test comparing treatments to Vehicle Control.

  • Significance threshold: p < 0.05.

  • Software: GraphPad Prism or SigmaPlot.[1]

References

  • Carballeira, N. M., et al. (2013).[3] "Synthesis of the novel (±)-2-methoxy-6-icosynoic acid – a fatty acid that induces death of neuroblastoma cells."[1][3][4] Chemistry and Physics of Lipids. Link

  • Orellano, E. A., et al. (2013).[3] "The α-methoxy functionality enhances the cytotoxicity of fatty acids towards in vitro models of neuroblastoma."[3] Chemistry and Physics of Lipids. Link

  • Gleissman, H., et al. (2010).[3] "Docosahexaenoic acid metabolome in neural tumors: identification of cytotoxic intermediates." FASEB Journal. Link

  • Lima, T., et al. (2020).[5] "Effect of fatty acid ester structure on cytotoxicity of self-emulsified nanoemulsion." Colloids and Surfaces B: Biointerfaces. Link

  • Fauser, J. K., et al. (2011). "Fatty acid metabolism: implications for diet, genetic variation, and disease."[1] The American Journal of Clinical Nutrition. Link

Sources

Application

Application Note: High-Throughput Determination of the Minimum Inhibitory Concentration (MIC) of 2-Methoxydecanoic Acid

Introduction & Scope 2-Methoxydecanoic acid is a synthetic α-methoxylated medium-chain fatty acid that has garnered significant attention for its potent antimycobacterial and antifungal properties. Originally inspired by...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

2-Methoxydecanoic acid is a synthetic α-methoxylated medium-chain fatty acid that has garnered significant attention for its potent antimycobacterial and antifungal properties. Originally inspired by defensive lipids found in marine sponges, this compound demonstrates targeted inhibition against pathogens such as Mycobacterium tuberculosis H37Rv[1][2]. Accurately determining the Minimum Inhibitory Concentration (MIC) of such lipophilic compounds presents unique analytical challenges, necessitating specialized protocols beyond standard turbidimetric assays.

Scientific Rationale: Overcoming Lipophilic Artifacts

The Challenge: Standard MIC determinations rely on the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines, which utilize visual or spectrophotometric (OD600) assessments of bacterial growth (turbidity) in broth microdilution[3][4]. However, 2-Methoxydecanoic acid is highly lipophilic. When introduced into aqueous testing media (like Mueller-Hinton Broth), it can form micelles, emulsions, or micro-precipitates. This creates artificial turbidity, leading to false-positive growth readings and artificially inflated MIC values.

The Solution: To bypass optical interference, this protocol employs the Resazurin Microtiter Assay (REMA) or Microplate Alamar Blue Assay (MABA)[5]. Resazurin is a blue, non-fluorescent dye that acts as an electron acceptor. Metabolically active (viable) cells reduce resazurin to resorufin, a highly fluorescent pink compound. If the fatty acid successfully inhibits growth, the metabolic halt prevents this reduction, leaving the well blue. This provides a definitive, self-validating binary readout (Blue = Inhibition; Pink = Growth) independent of media clarity[6].

Resazurin_Mechanism Viable Viable Microbial Cells (Active Metabolism) NADH NADH / FADH2 (Electron Donors) Viable->NADH Generates Dead Inhibited/Dead Cells (Metabolism Halted) Resazurin Resazurin (Blue) Oxidized State Dead->Resazurin No Reduction (Remains Blue) Resorufin Resorufin (Pink) Reduced State Resazurin->Resorufin Reduction NADH->Resorufin Reduces Resazurin to

Figure 1: Mechanism of Resazurin reduction by metabolically active cells.

Materials and Reagents

  • Test Compound: 2-Methoxydecanoic acid (≥98% purity).

  • Solvent: Dimethyl sulfoxide (DMSO), molecular biology grade.

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB) for standard aerobes, or Middlebrook 7H9 broth supplemented with OADC for mycobacteria.

  • Indicator: Resazurin sodium salt (0.01% w/v in sterile distilled water, filter-sterilized).

  • Consumables: 96-well clear-bottom polystyrene microtiter plates (U-bottom or V-bottom preferred for pellet visualization).

Experimental Protocol: Resazurin-Assisted Broth Microdilution

Note: This workflow is adapted from CLSI M07 guidelines and optimized for lipophilic fatty acids.

Step 1: Compound Preparation & Serial Dilution
  • Stock Solution: Dissolve 2-Methoxydecanoic acid in 100% DMSO to create a high-concentration stock (e.g., 25.6 mg/mL). Causality: DMSO ensures complete solvation of the lipid, preventing premature precipitation.

  • Working Solution: Dilute the stock in the appropriate test broth. Ensure the final DMSO concentration in the assay does not exceed 1% (v/v) to prevent solvent-induced cellular toxicity.

  • Serial Dilution: Dispense 50 µL of broth into columns 2–12 of a 96-well plate. Add 100 µL of the working solution to column 1. Perform a two-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing thoroughly, and repeating up to column 10. Discard 50 µL from column 10. (Columns 11 and 12 serve as Growth and Sterility controls, respectively).

Step 2: Inoculum Preparation
  • Prepare a direct colony suspension from an 18–24 hour agar plate into sterile saline.

  • Adjust the turbidity to match a 0.5 McFarland standard (approximately

    
     CFU/mL).
    
  • Dilute the suspension 1:150 in test broth to achieve a starting concentration of

    
     CFU/mL.
    
Step 3: Inoculation & Primary Incubation
  • Add 50 µL of the diluted inoculum to columns 1–11. The final assay volume is 100 µL/well, and the final bacterial concentration is

    
     CFU/mL.
    
  • Seal the plate with a breathable membrane to prevent evaporation.

  • Incubate at 37°C for 18–24 hours (or up to 7 days for slow-growing mycobacteria like M. tuberculosis).

Step 4: Resazurin Addition & Readout
  • Following primary incubation, add 30 µL of the 0.01% resazurin solution to all wells.

  • Secondary Incubation: Incubate the plate in the dark at 37°C for 2–4 hours (color change kinetics depend on the strain's metabolic rate)[7].

  • Readout: Visually inspect the plate. The MIC is defined as the lowest concentration of 2-Methoxydecanoic acid that prevents the color change from blue to pink. Alternatively, quantify fluorescence (Excitation 530 nm / Emission 590 nm) for objective thresholding.

MIC_Workflow Start Start: 2-Methoxydecanoic Acid Stock Preparation (DMSO) Dilution Two-Fold Serial Dilution in 96-Well Microplate Start->Dilution Inoculum Bacterial/Fungal Inoculum (0.5 McFarland Standard) Dilution->Inoculum Incubation1 Primary Incubation (18-24h or strain-dependent) Inoculum->Incubation1 Resazurin Add Resazurin (Alamar Blue Indicator) Incubation1->Resazurin Incubation2 Secondary Incubation (2-4h for color development) Resazurin->Incubation2 Readout Visual/Fluorometric Readout (Blue = Inhibited, Pink = Growth) Incubation2->Readout MIC_Det Determine MIC (Lowest concentration remaining Blue) Readout->MIC_Det

Figure 2: Workflow for Resazurin-Assisted Broth Microdilution MIC Determination.

Data Presentation & Expected Outcomes

The efficacy of 2-Methoxydecanoic acid varies by target organism. The α-methoxylation significantly enhances its activity against specific lipid-rich cell walls compared to non-methoxylated analogs (e.g., decanoic acid).

Table 1: Reference MIC Values for 2-Methoxydecanoic Acid

Target OrganismStrainAssay MethodMIC (µM)MIC (µg/mL)*Reference
Mycobacterium tuberculosisH37RvMABA / GFP200 – 239~40.4 – 48.3[1][2]
Candida albicansATCC 14053Broth Microdilution> 300> 60.6[8]
Cryptococcus neoformansATCC 66031Broth Microdilution> 300> 60.6[8]

*Calculated based on a molecular weight of 202.3 g/mol .

Quality Control & Self-Validation

A scientifically rigorous protocol must be a self-validating system. The following internal controls are mandatory to ensure the trustworthiness of the MIC determination:

  • Sterility Control (Column 12): Broth + Resazurin. Must remain blue. If pink, the media or resazurin solution is contaminated.

  • Growth Control (Column 11): Broth + Inoculum + Resazurin. Must turn pink. If blue, the initial inoculum was non-viable, or the primary incubation time was insufficient to reach the required metabolic threshold.

  • Solvent Control: Broth + 1% DMSO + Inoculum + Resazurin. Must turn pink. This proves the solvent vehicle (DMSO) is not responsible for the observed microbial inhibition.

References

  • Carballeira, N. M., et al. "New Advances in Fatty Acids as Antimalarial, Antimycobacterial and Antifungal Agents." National Institutes of Health (PMC). Available at:[Link]

  • Carballeira, N. M., et al. "2-methoxylated fatty acids in marine sponges: defense mechanism against mycobacteria?." Lipids 39.7 (2004): 675-680. Available at:[Link]

  • Carballeira, N. M., et al. "The first total synthesis of (±)-4-methoxydecanoic acid: a novel antifungal fatty acid." National Institutes of Health (PMC). Available at:[Link]

  • Clinical and Laboratory Standards Institute (CLSI). "Chapter 2, standard operating procedure: broth-microdilution colistin susceptibility test for aerobic gram-negative bacteria." National Centre for Disease Control (NCDC). Available at:[Link]

  • EUCAST / CLSI. "Broth microdilution methodology with focus on reading of MICs." DTU. Available at: [Link]

  • Kumar, S., et al. "Synthesis of cationic N-acylated thiazolidine for selective activity against Gram-positive bacteria and evaluation of N-acylation's role in membrane-disrupting activity." National Institutes of Health (PMC). Available at:[Link]

  • Majtan, J., et al. "Water Soluble Propolis and Royal Jelly Enhance the Antimicrobial Activity of Honeys and Promote the Growth of Human Macrophage Cell." David Publishing. Available at: [Link]

  • Radosevic, K., et al. "Deep eutectic solvents microbial toxicity: Current state of art and critical evaluation of testing methods." MOST Wiedzy. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

common issues in fatty acid analysis by GC-MS

Technical Support Center: Fatty Acid Analysis by GC-MS Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting High-Resolution FAME Analysis Welcome to the Technical Sup...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Fatty Acid Analysis by GC-MS

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting High-Resolution FAME Analysis

Welcome to the Technical Support Center

You are likely here because your standard operating procedure (SOP) has failed, or your data integrity is being questioned. Fatty Acid Methyl Ester (FAME) analysis is deceptively simple: we turn lipids into volatile esters and shoot them through a column. However, the nuance lies in the chemistry of derivatization and the physics of isomer separation.

This guide is not a textbook; it is a diagnostic tool. It is structured to address the three most critical failure points in the workflow: Derivatization Chemistry , Chromatographic Resolution , and Spectral Integrity .

Module 1: Sample Preparation & Derivatization

The root cause of 60% of analytical failures lies here. If the chemistry is wrong, the mass spec is just an expensive error logger.

The Gold Standard Protocol: Acid-Catalyzed Methylation (BF3-MeOH)

While base-catalyzed methods (e.g., KOH in Methanol) are faster, they cannot methylate Free Fatty Acids (FFAs). If your sample contains FFAs (common in biological tissues or degraded oils), base catalysis will result in massive under-quantification. We recommend the Boron Trifluoride (BF3) method for total fatty acid analysis.

DOT Diagram: FAME Preparation Workflow

FAME_Workflow cluster_check Quality Gate Start Biological Sample Extract Lipid Extraction (Folch/Bligh-Dyer) Start->Extract Dry Evaporate Solvent (N2 Stream) Extract->Dry Deriv Derivatization (14% BF3-MeOH, 100°C, 10min) Dry->Deriv Quench Quench (Add H2O/Hexane) Deriv->Quench PhaseSep Phase Separation (Collect Upper Hexane Layer) Quench->PhaseSep Inject GC-MS Injection PhaseSep->Inject Check Check IS Recovery (C17:0 / C19:0) PhaseSep->Check

Caption: Critical path for total fatty acid analysis. Note the derivatization step is temperature-critical.

Troubleshooting Q&A: Chemistry & Contamination

Q: I see large peaks at m/z 149 in my blank and samples. What is this? A: This is the "Plasticizer Signature." The ion m/z 149 is characteristic of phthalates (e.g., diethylhexyl phthalate).

  • Causality: You likely used plastic pipette tips, plastic tubes, or Parafilm during the extraction using non-polar solvents (Hexane/Chloroform). These solvents leach plasticizers instantly.

  • Fix: Switch to all-glass glassware (borosilicate) and use glass Pasteur pipettes. Teflon-lined caps are mandatory.

Q: My recovery of Free Fatty Acids (FFAs) is near zero, but my Triglycerides (TAGs) are fine. A: You are likely using a base-catalyzed method (Sodium Methoxide or KOH).

  • Mechanism: Base catalysts transesterify ester-linked fatty acids (TAGs/PLs) but form soaps (salts) with FFAs, which are not volatile and will not elute on the GC.

  • Fix: Switch to the BF3-Methanol or HCl-Methanol method (Acid Catalysis) to methylate both esterified lipids and FFAs [1].

Q: My Polyunsaturated Fatty Acids (PUFAs) like EPA and DHA are disappearing or showing low yields. A: PUFAs are highly susceptible to oxidative degradation during the high-heat derivatization step.

  • Fix:

    • Add an antioxidant (BHT - Butylated hydroxytoluene, 50 mg/L) to your extraction solvent.[1]

    • Purge reaction vials with Nitrogen or Argon before heating.

    • Reduce heating time; 10 minutes at 100°C is sufficient for BF3; longer times degrade PUFAs.

Module 2: Chromatographic Separation

Separating C18:1 cis-9 (Oleic) from C18:1 trans-9 (Elaidic) is a physics problem, not a chemistry one.

Column Selection Strategy

Standard non-polar columns (e.g., DB-5, HP-5) separate by boiling point (carbon chain length). They cannot resolve cis/trans isomers effectively.

Column TypeStationary PhaseApplicationCis/Trans Resolution
Low Polarity (DB-5, HP-5)5% Phenyl Methyl SiloxaneGeneral screening, simple FAMEsPoor
High Polarity (HP-88, SP-2560)Bis-cyanopropyl polysiloxaneStandard for Isomers Excellent
Wax (DB-Wax)Polyethylene GlycolFAMEs + Free AcidsModerate
Troubleshooting Q&A: Peak Shape & Resolution

Q: I have "Ghost Peaks" appearing in my chromatogram where no peaks should be. A: Ghost peaks are usually carryover or septum bleed.

  • Diagnostic: Run a "No-Injection Instrument Blank" (run the method without injecting anything).

    • If peaks persist: It is the carrier gas or septum bleed. Change the septum and install a gas trap.

    • If peaks disappear: It is carryover from the syringe or liner.

  • Pro Tip: FAMEs are sticky. Change your inlet liner (split/splitless with glass wool) every 50–100 injections.

Q: My peaks are tailing (asymmetry > 1.2). A: Tailing in FAME analysis is almost always caused by Activity or Overload .

  • Scenario A (Activity): The -OH groups on the glass liner or column head are interacting with the FAMEs. Action: Trim 10-20 cm off the front of the GC column and replace the liner.

  • Scenario B (Overload): The peaks look like "shark fins" (fronting). Action: Increase the Split Ratio (e.g., from 10:1 to 50:1) or dilute the sample.[2][3]

DOT Diagram: Troubleshooting Logic Tree

Debug_Logic Issue Problem Detected Ghost Ghost Peaks? Issue->Ghost Tailing Peak Tailing? Issue->Tailing Shift RT Shift? Issue->Shift BlankRun Run Instrument Blank Ghost->BlankRun Trim Trim Column Inlet (Activity) Tailing->Trim Late Eluters Tail Split Increase Split Ratio (Overload) Tailing->Split Fronting/Shark Fin Leak Check for Leaks (N2/Air check) Shift->Leak Septum Replace Septum/Liner BlankRun->Septum Peaks Persist Carryover Clean Syringe/Inlet BlankRun->Carryover Peaks Gone

Caption: Rapid diagnostic logic for common GC anomalies.

Module 3: Mass Spectrometry & Quantification

The detector confirms identity, but the internal standard guarantees accuracy.

Internal Standard (IS) Selection

You cannot rely on external calibration alone due to the volatility of solvents and derivatization variability.

  • The Rule: Use a fatty acid that does not exist in your sample.

  • Top Choices:

    • C19:0 (Nonadecanoic Acid): Rare in nature, elutes in a clean window.

    • C17:0 (Heptadecanoic Acid): Good for biological samples (plasma/tissue).

    • Isotopically Labeled (e.g., Palmitic Acid-d31): The absolute gold standard, but expensive.

Q: My library search (NIST) identifies a peak as "C18:1" but cannot tell me if it is cis or trans. A: Mass Spectrometry (EI source) is poor at distinguishing geometric isomers (cis vs. trans) because their fragmentation patterns are nearly identical (isobaric).

  • The Solution: You must rely on Retention Time (RT) matching using a certified FAME standard mix (e.g., Supelco 37 Component FAME Mix). The elution order on a cyanopropyl column is generally trans before cis [2].

Q: How do I calculate the concentration of my analyte? A: Use the Response Factor (RF) method relative to your Internal Standard (IS).



Where RF is determined by running a standard mix containing both the analyte and the IS.

References

  • AOAC Official Method 996.06. Fat (Total, Saturated, and Unsaturated) in Foods. Hydrolytic Extraction Gas Chromatographic Method.

  • Agilent Technologies. Separation of cis/trans fatty acid isomers on gas chromatography. Application Note 5989-0368EN.

  • Christie, W.W. Preparation of ester derivatives of fatty acids for chromatographic analysis. Lipid Library (AOCS).

  • Restek Corporation. FAMEs Analysis: A Guide to Column Selection.

  • Sigma-Aldrich. Troubleshooting GC: Ghost Peaks.

Sources

Optimization

Technical Support Center: Optimizing Antimicrobial Susceptibility Testing (AST) for Fatty Acids

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to address the unique physicochemical challenges of testing fatty acids in standard antimicrobial assays.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to address the unique physicochemical challenges of testing fatty acids in standard antimicrobial assays.

Unlike conventional hydrophilic antibiotics, medium- and long-chain fatty acids exhibit poor aqueous solubility, a tendency to form micelles, and a propensity to adhere to plastic surfaces[1]. These characteristics often lead to false-negative results, skipped wells, and unreadable microtiter plates due to emulsion-induced turbidity[2]. This guide provides a self-validating, field-proven framework to ensure accurate Minimum Inhibitory Concentration (MIC) determinations.

Core Methodology: Optimized Resazurin Broth Microdilution (REMA)

Standard Broth Microdilution (BMD) relies on visual turbidity to determine bacterial growth[2]. However, because fatty acid emulsions are inherently turbid, visual MIC reading is fundamentally flawed. We utilize the Resazurin Microtiter Assay (REMA) to measure cellular metabolic activity colorimetrically, bypassing optical interference[3],[4].

Step-by-Step Protocol

Phase 1: Reagent & Inoculum Preparation

  • Fatty Acid Solubilization: Dissolve the target fatty acid in 100% Dimethyl Sulfoxide (DMSO) to create a highly concentrated stock (e.g., 10 mg/mL).

  • Inoculum Standardization: Select 3-5 isolated colonies from a fresh agar plate and suspend them in Cation-Adjusted Mueller-Hinton Broth (CAMHB). Adjust the turbidity to a 0.5 McFarland standard (approx.

    
     CFU/mL)[2].
    
  • Inoculum Dilution: Dilute the suspension 1:150 in CAMHB to achieve a working concentration of

    
     CFU/mL.
    

Phase 2: Serial Dilution & Inoculation 4. Plate Preparation: Use a 96-well polypropylene plate (to prevent hydrophobic compound adhesion)[5]. Dispense 50 µL of CAMHB into wells 2 through 12. 5. Compound Addition: Add 100 µL of the working fatty acid solution (prepared in CAMHB with a maximum of 5% DMSO) to well 1[6]. 6. Serial Dilution: Transfer 50 µL from well 1 to well 2, mix thoroughly, and repeat across the plate to well 10. Discard the final 50 µL from well 10. (Well 11 = Growth Control; Well 12 = Sterility Control). 7. Inoculation: Add 50 µL of the diluted bacterial inoculum to wells 1-11. The final well volume is 100 µL, with a final bacterial concentration of


 CFU/mL and a final DMSO concentration of 

[6]. 8. Incubation: Seal the plate and incubate at 37°C for 16-20 hours[2].

Phase 3: Colorimetric Readout 9. Resazurin Addition: Add 10 µL of a 0.02% resazurin sodium salt solution to all wells[7]. 10. Secondary Incubation: Incubate for an additional 1-2 hours in the dark. 11. MIC Determination: The MIC is the lowest concentration of the fatty acid that prevents the color change from blue (resazurin/dead) to pink (resorufin/alive)[4].

Experimental Workflows & Mechanistic Pathways

To understand why standard AST fails for fatty acids, we must visualize both the optimized workflow and the mechanistic pitfalls of lipophilic compounds in aqueous media.

AST_Workflow Inoculum 1. Inoculum Preparation (0.5 McFarland in CAMHB) Inoculation 4. Bacterial Inoculation (5 x 10^5 CFU/mL final) Inoculum->Inoculation Solubilization 2. Fatty Acid Solubilization (DMSO Stock -> CAMHB) Dilution 3. Serial Microdilution (96-well Polypropylene Plate) Solubilization->Dilution Dilution->Inoculation Incubation 5. Incubation (37°C, 16-20 hrs) Inoculation->Incubation Resazurin 6. Resazurin Addition (Colorimetric Viability Marker) Incubation->Resazurin Readout 7. MIC Determination (Blue = Inhibited, Pink = Growth) Resazurin->Readout

Caption: Optimized Resazurin Broth Microdilution (REMA) workflow for fatty acid testing.

Mechanism FFA Free Fatty Acid (FFA) In Aqueous Broth Membrane Bacterial Membrane Disruption (True MIC) FFA->Membrane Effective Action Micelle Micelle Formation (Surfactant Excess) FFA->Micelle Sequestration Plastic Adsorption to Polystyrene Plate FFA->Plastic Loss of Compound Turbidity Emulsion Turbidity (False Positive Growth) FFA->Turbidity Optical Interference Micelle->Membrane Reduces Bioavailability

Caption: Mechanistic pathways of fatty acid interference in standard AST assays.

Troubleshooting & FAQs

Q1: My fatty acid precipitates immediately upon addition to the aqueous broth. How do I resolve this without killing the bacteria? Answer: Precipitation occurs when the lipophilic fatty acid crashes out of the DMSO stock upon hitting the aqueous CAMHB. To fix this:

  • Limit DMSO: Ensure the final well concentration of DMSO does not exceed 2.5% to 5%, as higher concentrations are inherently bactericidal and will skew your MIC[6].

  • Use a Carrier Protein: Instead of relying solely on solvents, supplement the broth with 0.2% to 0.5% Bovine Serum Albumin (BSA). BSA acts as a physiological lipid carrier, binding the free fatty acids and keeping them in solution while still allowing them to partition into the bacterial membrane.

Q2: The wells look cloudy even in the uninoculated control wells. How can I read the MIC? Answer: This is the most common artifact in fatty acid AST. The fatty acid forms an emulsion in the broth, creating a baseline turbidity that mimics bacterial growth[1]. You must abandon visual turbidity readings (OD600) and switch to a metabolic indicator like the Resazurin Microtiter Assay (REMA) [3],[7]. Resazurin is a blue, non-fluorescent dye that viable bacteria reduce to resorufin (pink and highly fluorescent)[4].

Q3: I added Tween 80 to help solubilize the fatty acid, but now my compound shows no antimicrobial activity. Why? Answer: Tween 80 is a polysorbate surfactant that contains oleic acid. Using it introduces two critical failure points:

  • Micellar Sequestration: Above its critical micelle concentration (CMC), Tween 80 forms micelles that trap your target fatty acid, preventing it from interacting with the bacterial membrane.

  • Carbon Source: Many bacteria (especially Mycobacterium and Staphylococcus species) can metabolize the oleic acid in Tween 80 as a preferred carbon source, effectively fueling bacterial growth and neutralizing your drug's efficacy[8]. Recommendation: Use DMSO (≤2.5%) or BSA instead of Tween 80.

Q4: I am seeing "skipped wells" (e.g., growth at 64 µg/mL, no growth at 32 µg/mL, growth at 16 µg/mL). What causes this? Answer: Skipped wells in lipophilic drug testing are usually caused by the compound adhering to the hydrophobic walls of standard polystyrene 96-well plates. As you perform the serial dilution, the actual concentration of the drug drops unpredictably because it is sticking to the plastic[5]. Recommendation: Switch to polypropylene or glass-coated 96-well plates, which have lower binding affinities for lipophilic molecules[5].

Data Presentation: Impact of Assay Conditions on Apparent MIC

The table below summarizes how failing to optimize the AST environment can lead to artificially inflated MIC values (false negatives) due to solubility limits and optical interference.

Testing ConditionPlate MaterialSolubilization AgentReadout MethodApparent MIC (µg/mL)Result Validity
Standard BMD PolystyreneNone (Aqueous only)Visual Turbidity>512Invalid (Precipitation)
High Surfactant Polystyrene5% Tween 80Visual Turbidity>512Invalid (Sequestration)[8]
Solvent Toxicity Polystyrene10% DMSOVisual Turbidity8Invalid (Solvent killed bacteria)[6]
Optimized REMA Polypropylene2.5% DMSO + 0.2% BSAResazurin (Colorimetric)32 Valid (True MIC)[5],[7]

Note: Data represents a generalized model for a medium-chain fatty acid against S. aureus to illustrate causality.

References

  • Fatty Acid Conjugation Leads to Length-Dependent Antimicrobial Activity of a Synthetic Antibacterial Peptide (Pep19-4LF). MDPI. Available at: [Link]

  • Determination of In Vitro Antibacterial Activity of Plant Oils Containing Medium-Chain Fatty Acids against Gram-Positive Pathogenic. Agriculture Journals. Available at:[Link]

  • Resazurin reduction assay: Topics by Science.gov. Science.gov. Available at:[Link]

  • In-Vitro Determination of Minimum Inhibitory Concentration (MIC) and Contact Time of Povidone-Iodine against Staphylococcus aureus and Klebsiella aerogenes Using Micro Suspension Test, Colorimetric Resazurin Microplate Assay, and Dey Engley Neutralizer Assay. PMC/NIH. Available at:[Link]

  • Modulating mycobacterial envelope integrity for antibiotic synergy with benzothiazoles. Life Science Alliance. Available at: [Link]

  • Chlorotonils exhibit potent activity against Mycobacterium tuberculosis, while resistance is mediated by MmpR5-MmpL5. bioRxiv. Available at: [Link]

  • Optimal Concentration of Organic Solvents to be Used in the Broth Microdilution Method to Determine the Antimicrobial Activity of Natural Products Against Paenibacillus Larvae. ResearchGate. Available at: [Link]

Sources

Troubleshooting

troubleshooting in vitro cytotoxicity assays for lipophilic compounds.

Welcome to the Technical Support Center for In Vitro Cytotoxicity Assays. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and resolve the unique thermodynamic and chemical challenge...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for In Vitro Cytotoxicity Assays. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and resolve the unique thermodynamic and chemical challenges associated with testing highly lipophilic compounds (high LogP).

Lipophilic compounds frequently confound standard cell viability assays through aqueous precipitation, vehicle toxicity, non-specific plastic binding, and direct chemical interference. This guide provides a self-validating diagnostic framework, causality-driven explanations, and step-by-step protocols to ensure your data is both accurate and reproducible.

Diagnostic Workflow

Use the following decision matrix to identify the root cause of your assay failure before proceeding to the specific troubleshooting FAQs.

G Start Assay Failure Detected Check1 Visible Precipitate in Media? Start->Check1 SolIssue Solubility Issue (See Q1) Check1->SolIssue Yes Check2 Vehicle Control Cytotoxic? Check1->Check2 No VehIssue Solvent Toxicity (See Q2) Check2->VehIssue Yes Check3 High IC50 Variability Between Plates? Check2->Check3 No BindIssue Plastic Binding (See Q3) Check3->BindIssue Yes Check4 Cells Dead but Assay Shows Viable? Check3->Check4 No InterfIssue Assay Interference (See Q4) Check4->InterfIssue Yes

Diagnostic workflow for identifying the root cause of cytotoxicity assay failures.

Troubleshooting Guide & FAQs

Q1: My compound precipitates when added to the culture media. How do I maintain solubility without killing my cells?

The Causality: Lipophilic compounds lack hydrogen-bonding capacity. When introduced to an aqueous cell culture medium, water molecules are forced to form a highly ordered clathrate cage around the lipophile, which decreases system entropy. To minimize this thermodynamically unfavorable state, the compound rapidly aggregates and precipitates out of solution[1]. This results in false-negative cytotoxicity because the cells are never actually exposed to the compound.

The Solution: You must lower the thermodynamic barrier by utilizing a carrier molecule. Bovine Serum Albumin (BSA) contains hydrophobic binding pockets that naturally mimic the in vivo transport of fatty acids and lipophilic molecules[2],[1]. By pre-complexing your compound with BSA, you shield it from the aqueous environment.

Protocol 1: Solvent Optimization & BSA Complexation This protocol is self-validating: always run a BSA-only vehicle control to ensure the carrier matrix is not inducing baseline cytotoxicity.

  • Stock Preparation: Dissolve your lipophilic compound in 100% DMSO to create a highly concentrated stock (e.g., 1000X your maximum final assay concentration).

  • Matrix Preparation: Prepare a 10% (w/v) Fatty Acid-Free BSA solution in serum-free cell culture medium. Warm gently to 37°C to aid dissolution and filter-sterilize (0.22 µm)[1].

  • Complexation: Slowly titrate the DMSO stock into the warm BSA matrix while vortexing gently. The hydrophobic pockets of BSA will sequester the compound.

  • Dilution: Dilute this BSA-compound complex into your final culture medium to achieve your target testing concentrations, ensuring the final DMSO concentration remains below 0.3125%[3].

Q2: I'm seeing high cytotoxicity in my vehicle control wells. What are the acceptable limits for common solvents?

The Causality: Organic solvents like DMSO and Ethanol are amphiphilic. At high concentrations, they integrate into the cellular phospholipid bilayer, increasing membrane fluidity until it ruptures. Furthermore, they strip the hydration shell from intracellular proteins, leading to widespread protein denaturation and apoptosis[4],[5]. While guidelines often cite 1.0% DMSO as a maximum, sensitive cancer lines and primary cells will show significant viability drops at concentrations as low as 0.5%[6],[3].

Table 1: Maximum Tolerated Concentrations (MTC) of Solvents

SolventOptimal Max (%)Absolute Max (%)Primary Mechanism of Cytotoxicity
DMSO ≤ 0.3125%1.0%Lipid bilayer permeabilization; protein unfolding[5],[3].
Ethanol ≤ 0.1%0.5%Rapid membrane disruption; metabolic interference[3].
Methanol ≤ 0.5%1.0%Oxidative stress; accumulation of toxic metabolites[6].
PEG-400 ≤ 0.5%1.0%Osmotic stress; viscosity-induced hypoxia[6].
Q3: The IC50 values are highly variable between replicates or different plate types. What causes this?

The Causality: This is a classic symptom of non-specific binding (NSB). Standard microtiter plates are made of polystyrene, a highly hydrophobic polymer. Lipophilic compounds (LogP > 3) will spontaneously partition out of the aqueous media and adsorb onto the plastic walls via Van der Waals forces[7]. This drastically reduces the freely dissolved concentration (


) available to interact with your cells, artificially inflating your apparent IC50 values[7].

The Solution: Switch to ultra-low attachment/low-binding microplates (often coated with hydrophilic hydrogels). Additionally, supplementing your media with 0.5% to 4% BSA acts as a competitive sink, keeping the compound in suspension rather than bound to the plastic[8].

Table 2: LogP Risk Matrix for In Vitro Assays

Compound LogPAqueous Solubility RiskPlastic Binding RiskRecommended Delivery Vehicle
< 2.0 LowLowDirect media addition or ≤0.1% DMSO
2.0 - 4.0 ModerateModerate0.1% - 0.3125% DMSO[3]
> 4.0 HighHighDMSO + BSA Complexation or Cyclodextrins[2],[1]
Q4: My compound shows no toxicity in the MTT assay, but the cells look dead under the microscope. Why?

The Causality: You are experiencing direct chemical assay interference. Tetrazolium salts (like MTT, MTS, and WST-1) measure viability by relying on mitochondrial dehydrogenases to reduce the dye into a purple formazan product[9]. However, many lipophilic compounds (especially polyphenolics, synthetic cannabinoids, and natural products) possess inherent redox-active moieties[10],[11]. These compounds act as direct electron donors, reducing the MTT reagent extracellularly in the complete absence of living cells[11].

G Compound Lipophilic Redox Compound MTT MTT Reagent (Tetrazolium) Compound->MTT Direct Chemical Reduction (Interference) ATP CellTiter-Glo (ATP-dependent) Compound->ATP No Direct Reaction Formazan Formazan (Purple) FALSE VIABILITY MTT->Formazan Lum Luminescence TRUE VIABILITY ATP->Lum Accurate Readout DeadCell Dead Cell (No ATP, No Enzymes) DeadCell->MTT No Enzyme Activity DeadCell->ATP No ATP Available

Mechanism of MTT assay interference by redox-active compounds vs. ATP assays.

Protocol 2: Assay Interference Control & Orthogonal Validation This protocol ensures your readout is biologically driven, not chemically driven.

  • Cell-Free Control Setup: Plate your test compound at its highest concentration in culture media without any cells[10].

  • Reagent Addition: Add your MTT/MTS reagent and incubate for the standard duration (e.g., 2-4 hours).

  • Absorbance Read: Measure OD at 570 nm. If the signal is significantly higher than your media-only blank, direct chemical interference is confirmed[9].

  • Orthogonal Shift: Abandon tetrazolium-based assays immediately. Switch to an ATP-dependent luminescence assay (e.g., CellTiter-Glo). Because this assay relies on the enzymatic consumption of ATP by luciferase to generate light, it is immune to direct redox reduction by your compound, providing a true reflection of cell viability[11].

References

  • BenchChem. (2025). Improving the solubility of cafestol palmitate for cell-based assays. BenchChem Tech Support.
  • Cytiva. (2020). Lipids in cell culture media. Cytiva Life Sciences.
  • MDPI. (2021).
  • ACS Publications. (2008). Accurate Assessment of the Bioactivities of Redox-Active Polyphenolics in Cell Culture. Journal of Agricultural and Food Chemistry.
  • ResearchGate. (2025).
  • MDPI. (2021). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines.
  • Jagiellonian Center of Innovation. (n.d.).

Sources

Optimization

Technical Support Center: Synthesis of Methoxylated Fatty Acids

Welcome to the technical support center for the synthesis of methoxylated fatty acids. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of introdu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of methoxylated fatty acids. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of introducing methoxy groups into fatty acid scaffolds. Methoxylated lipids, particularly fatty acids, are a fascinating class of molecules with significant biological activities, including antibacterial, antifungal, and antitumor properties.[1][2] Their synthesis, however, can present unique challenges ranging from low yields to complex purification.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome common hurdles in your experimental work. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established chemical principles.

Troubleshooting Guide: Common Synthesis Challenges

This section addresses specific issues you may encounter during the synthesis of methoxylated fatty acids in a direct question-and-answer format.

Q1: My reaction yield is very low, or I'm only recovering the starting hydroxy fatty acid. What's going wrong?

A1: Low or no conversion is a frequent problem, often stemming from one or more of the following factors. Let's diagnose the potential causes systematically.

  • Ineffective Deprotonation: The first step in many methoxylation reactions, such as the Williamson ether synthesis, is the deprotonation of the starting hydroxyl group to form a reactive alkoxide. If the base is not strong enough or if there is residual water in the reaction, this step will be incomplete.

    • Causality: The pKa of a fatty acid alcohol is typically around 16-18. A base with a conjugate acid pKa significantly higher than this is required for complete deprotonation. Sodium hydride (NaH) is a common and effective choice, as it reacts irreversibly.

    • Solution:

      • Ensure all glassware is rigorously dried (oven or flame-dried under vacuum).

      • Use anhydrous solvents. If necessary, distill solvents over a suitable drying agent.

      • Consider using a stronger base or a combination of reagents. For sterically hindered alcohols, a superbase might be necessary.

      • The presence of water can be mitigated by using reagents like dimethoxypropane, which acts as a water scavenger.[3][4][5]

  • Poor Reagent Reactivity: The choice of methylating agent is critical.

    • Causality: Reagents have varying electrophilicity. Methyl iodide is highly reactive but can be harsh. Dimethyl sulfate is also effective but toxic. Less reactive agents may require more forcing conditions (higher temperature, longer reaction times), which can lead to side reactions.

    • Solution: For a standard Williamson ether synthesis, methyl iodide is often the first choice. If side reactions are a concern, consider a milder agent but be prepared to optimize reaction conditions.

  • Steric Hindrance: The accessibility of the hydroxyl group can dramatically impact reaction rates.

    • Causality: Bulky groups near the hydroxyl function can prevent the base and the electrophile from approaching the reaction center.

    • Solution: Increase the reaction time and/or temperature. Alternatively, using a less sterically demanding methylating agent or a different synthetic route may be necessary.

Q2: My post-reaction analysis (TLC, GC-MS) shows a complex mixture of products. What are the likely side reactions?

A2: The formation of multiple side products is a clear indicator that your reaction conditions are either too harsh or not selective enough for the desired transformation.

  • Concurrent Esterification: The carboxylic acid moiety of the fatty acid is a prime target for methylation, especially under acidic conditions or with highly reactive, non-selective methylating agents like diazomethane.

    • Causality: Diazomethane and its safer alternative, (trimethylsilyl)diazomethane (TMS-diazomethane), react instantaneously with carboxylic acids to form methyl esters. While this is often used for derivatization for GC analysis, it is an undesired side reaction if you are targeting a hydroxyl group.[6][7]

    • Solution:

      • Protect the carboxylic acid group (e.g., as a t-butyl ester) before performing the methoxylation.

      • If using a base-catalyzed method like Williamson ether synthesis, the carboxylate formed under basic conditions is generally unreactive towards alkyl halides, thus providing inherent protection.

  • Reactions with Unsaturation: Double bonds in the fatty acid chain can react under certain conditions, particularly with acid catalysts.

    • Causality: Acid-catalyzed addition of methanol across a double bond can lead to the formation of undesired dimethoxy or monomethoxy adducts.[5][8] Boron trifluoride-methanol (BF3-MeOH), a common reagent for preparing fatty acid methyl esters (FAMEs), is known to cause these side reactions.[5][8][9]

    • Solution: Avoid strong acid catalysts if your fatty acid is unsaturated. Opt for base-catalyzed methods which do not typically affect double bonds.

The following diagram outlines a logical workflow for diagnosing and solving common synthesis issues.

G start Start Synthesis check_yield Analyze Yield & Purity (TLC, GC-MS, NMR) start->check_yield low_yield Problem: Low Yield (Starting Material Unchanged) check_yield->low_yield Low side_products Problem: Side Products (Complex Mixture) check_yield->side_products Impure success Success: High Yield & Purity check_yield->success High deprotonation Check Deprotonation: - Anhydrous Conditions? - Sufficiently Strong Base? low_yield->deprotonation esterification Check for Esterification: - Is Carboxylic Acid Protected? - Using Non-Selective Reagent? side_products->esterification reagent_activity Check Reagent: - Reagent Fresh/Active? - Sufficient Reactivity? deprotonation->reagent_activity If OK conditions Check Conditions: - Optimal Temp/Time? - Steric Hindrance? reagent_activity->conditions If OK unsaturation_reaction Check Unsaturation: - Using Strong Acid Catalyst? - Evidence of Addition to C=C? esterification->unsaturation_reaction If N/A

Caption: A decision tree for troubleshooting common synthesis problems.

Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing methoxylated fatty acids?

A1: The choice of method depends heavily on the starting material (e.g., hydroxy fatty acid, unsaturated fatty acid) and the desired position of the methoxy group.

  • Williamson Ether Synthesis: This is the classic and most versatile method for forming ethers. It involves deprotonating a hydroxyl group on the fatty acid chain with a strong base (like NaH) to form an alkoxide, which then acts as a nucleophile to attack a methylating agent (like methyl iodide). This method is excellent for α- and mid-chain methoxylation starting from the corresponding hydroxy fatty acid.[10]

  • Acid-Catalyzed Methoxylation: This method is primarily used for adding a methoxy group across a double bond in an unsaturated fatty acid.[8] Reagents like BF3-Methanol are common but can lead to a mixture of regioisomers and other side products.[5]

  • Methylation with Diazomethane or TMS-diazomethane: While extremely effective for methylating carboxylic acids, diazomethane is hazardous (explosive and toxic).[11] Its safer alternative, TMS-diazomethane, is commercially available and widely used for creating methyl esters for analysis, but it is not suitable for selectively methoxylating a hydroxyl group in the presence of a carboxylic acid without prior protection.[6][12]

Q2: How can Phase Transfer Catalysis (PTC) improve my synthesis?

A2: Phase Transfer Catalysis is a powerful technique for reactions where the reactants are in separate, immiscible phases (e.g., an aqueous phase containing a nucleophile and an organic phase containing the fatty acid).[13][14]

  • Mechanism: A phase transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), transports a reactant (like the hydroxide or methoxide ion) from the aqueous phase into the organic phase.[13][15] This creates a reactive anion in the organic phase that can then react with the fatty acid substrate.

  • Benefits:

    • Milder Reaction Conditions: Avoids the need for strong, anhydrous bases like NaH.

    • Increased Reaction Rates: Greatly accelerates the reaction between immiscible reactants.

    • Operational Simplicity: The biphasic system simplifies workup.[14]

PTC cluster_organic Organic Phase cluster_aqueous Aqueous Phase R_OH Fatty Acid (R-OH) Q_OMe Activated Catalyst (Q⁺⁻OMe) R_OMe Product (R-OMe) QX_org Catalyst (Q⁺X⁻) Q_OMe->R_OMe Reaction Na_OMe Reagent (Na⁺⁻OMe) Q_OMe_aq Activated Catalyst (Q⁺⁻OMe) Na_OMe->Q_OMe_aq Ion Exchange NaX Byproduct (Na⁺X⁻) QX_aq Catalyst (Q⁺X⁻) QX_aq->QX_org Transfer Q_OMe_aq->Q_OMe Transfer

Caption: Mechanism of Phase Transfer Catalysis for methoxylation.

Q3: How do I purify my final methoxylated fatty acid product?

A3: Purification is often the most challenging step. A multi-step approach may be necessary.

  • Initial Workup: Start with a standard liquid-liquid extraction to remove water-soluble impurities (e.g., salts, excess base).

  • Chromatography: This is the workhorse for purification.

    • Silica Gel Column Chromatography: The most common method. A non-polar eluent system (e.g., hexane/ethyl acetate) is used. The less polar methoxylated product will typically elute before the more polar starting hydroxy fatty acid.[16]

    • Thin-Layer Chromatography (TLC): Essential for monitoring reaction progress and optimizing column chromatography conditions.[16][17]

  • Crystallization: If the product is a solid, crystallization can be a highly effective final purification step.

    • Low-Temperature Fractional Crystallization: This technique can separate fatty acids based on differences in solubility at very low temperatures.[18]

    • Urea Complexation: Urea forms crystalline inclusion complexes with saturated and monounsaturated fatty acids, leaving polyunsaturated fatty acids in the filtrate. This is an effective method for enriching specific types of fatty acids before the final synthesis or purification step.[18]

Protocols & Data
Protocol 1: General Procedure for α-Methoxylation of a Hydroxy Fatty Acid via Williamson Ether Synthesis

This protocol describes the methoxylation of a generic 2-hydroxy fatty acid. Warning: Handle sodium hydride and methyl iodide with extreme caution in a certified fume hood. Wear appropriate personal protective equipment (PPE).

Materials:

  • 2-Hydroxy fatty acid (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl iodide (MeI) (1.5 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Add the 2-hydroxy fatty acid to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

  • Dissolution: Dissolve the fatty acid in anhydrous THF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add the NaH portion-wise. Caution: Hydrogen gas is evolved.

  • Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide.

  • Methylation: Cool the reaction mixture back to 0 °C and add methyl iodide dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent).

  • Quenching: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the excess NaH by slowly adding saturated aqueous NH₄Cl.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with diethyl ether and water. Separate the layers. Extract the aqueous layer twice more with diethyl ether.

  • Washing: Combine the organic layers and wash with water, then with brine.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by silica gel column chromatography.

Data Tables

Table 1: Comparison of Common Methylating Agents

ReagentFormulaTypical UseProsCons/Safety
Methyl IodideCH₃IWilliamson Ether SynthesisHighly reactive, good yieldsToxic, volatile, light-sensitive
Dimethyl Sulfate(CH₃)₂SO₄Williamson Ether SynthesisHighly reactive, less volatile than MeIExtremely toxic, carcinogenic
DiazomethaneCH₂N₂Esterification of Carboxylic AcidsReacts quickly, cleanly with acidsHighly toxic, explosive, requires special apparatus[11][19]
(TMS)diazomethane(CH₃)₃SiCHN₂Esterification of Carboxylic AcidsSafer alternative to diazomethane[6]Toxic by inhalation, reacts slower than diazomethane[12]
BF₃-MethanolBF₃·MeOHTransesterification, Addition to C=CEffective for FAMEs prepCan cause side reactions with double bonds[5][8][9]

Table 2: Typical ¹H and ¹³C NMR Chemical Shifts for Methoxylated Fatty Acids

NucleusGroupTypical Chemical Shift (ppm)Notes
¹H-OCH₃ 3.3 - 3.7Sharp singlet, characteristic signal for the methoxy group.[20]
¹H-CH(OCH₃)- 3.4 - 4.0Multiplet, position depends on location in the chain.
¹³C-OCH₃ 56 - 60Diagnostic signal for the methoxy carbon.
¹³C-CH(OCH₃)- 75 - 85Carbon atom directly attached to the methoxy group, shifted significantly downfield.

Note: Chemical shifts are approximate and can vary based on solvent and molecular structure.[21][22]

References
  • IAGI. (n.d.). Phase Transfer Catalyst Techniques for Etherification of Nonionic Surfactant EOR.
  • Ichihara, K., & Fukubayashi, Y. (2010). Preparation of fatty acid methyl esters for gas-liquid chromatography. Journal of lipid research, 51(3), 635–640. Retrieved from [Link]

  • Yale Environmental Health & Safety. (n.d.). Standard Operating Procedure - (TRIMETHYLSILYL)DIAZOMETHANE. Retrieved from [Link]

  • Sengupta, A. M., Basu, H. N., & Pernecky, S. (2007). Methyl Esterification of Fatty Acids and Prostaglandins with Trimethylsilyl diazomethane. ResearchGate. Retrieved from [Link]

  • Horgan, G. W., & Schomberg, D. (2014). Beyond diazomethane: Alternative approaches to analyzing non-esterified fatty acids. Lipid Technology, 26(12), 271-273. Retrieved from [Link]

  • Szymanowski, J., et al. (n.d.). Possible side reactions during the ester ethoxylation process. ResearchGate. Retrieved from [Link]

  • Canakci, M., & Van Gerpen, J. (2002). Method of converting free fatty acids to fatty acid methyl esters with small excess of methanol. U.S. Patent No. 6,399,800.
  • Orellano, E. A., et al. (2013). Synthesis of the novel (±)-2-methoxy-6-icosynoic acid – a fatty acid that induces death of neuroblastoma cells. Chemistry and Physics of Lipids, 172-173, 14-19. Retrieved from [Link]

  • Nacalai USA, Inc. (n.d.). Fatty Acid Methylation Kit for Glycerides. Retrieved from [Link]

  • Rocquelin, G., et al. (1991). Evidence of extensive phospholipid fatty acid methylation during the assumed selective methylation of plasma free fatty acids by diazomethane. Lipids, 26(7), 548-52. Retrieved from [Link]

  • GERLI. (n.d.). FA purification. Cyberlipid. Retrieved from [Link]

  • OperaChem. (2023). Phase transfer catalysis (PTC). Retrieved from [Link]

  • Nacalai Tesque. (n.d.). Fatty Acid Methylation Kit and Fatty Acid Methyl Ester Purification Kit. Retrieved from [Link]

  • Orellano, E. A., et al. (2013). Synthesis of the novel (±)-2-methoxy-6-icosynoic acid--a fatty acid that induces death of neuroblastoma cells. Chemistry and Physics of Lipids, 172-173, 14-9. Retrieved from [Link]

  • Christie, W. W. (2020). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. AOCS Lipid Library. Retrieved from [Link]

  • Ecker, J., Scherer, M., & Schmitz, G. (2014). A high-performance direct transmethylation method for total fatty acids assessment in biological and foodstuff samples. Journal of Chromatography B, 969, 1-9. Retrieved from [Link]

  • Carballeira, N. M., et al. (2012). Synthesis of Marine α-Methoxylated Fatty Acid Analogs that Effectively Inhibit the Topoisomerase IB from Leishmania donovani with a Mechanism Different from that of Camptothecin. Marine Drugs, 10(6), 1259-1275. Retrieved from [Link]

  • Carballeira, N. M. (2008). New advances in the chemistry of methoxylated lipids. ResearchGate. Retrieved from [Link]

  • Maruoka, K. (2015). Study on Phase-Transfer Catalytic Asymmetric Transformations of Esters using a Water and Alcohols as a Nucleophile. Kyoto University Research Information Repository. Retrieved from [Link]

  • Christie, W. W. (2019). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. AOCS. Retrieved from [Link]

  • Carballeira, N. M., González, M. V., & Pagán, M. (1997). Neighboring methoxyl participation in the acid catalyzed methoxylation of methylene-interrupted fatty acids. Chemistry and Physics of Lipids, 89(2), 91-6. Retrieved from [Link]

  • Christie, W. W. (n.d.). Preparation of derivatives of fatty acids. ResearchGate. Retrieved from [Link]

  • Magritek. (2018). Characterizing fatty acids with advanced multinuclear NMR methods. Retrieved from [Link]

  • Rubin, D. (1988). Method of extraction and purification of polyunsaturated fatty acids from natural sources. U.S. Patent No. 4,792,418.
  • Magritek. (2018). Characterizing Fatty Acids with advanced multinuclear NMR methods. Retrieved from [Link]

  • Miyake, Y., Yokomizo, K., & Matsuzaki, N. (1998). Determination of Unsaturated Fatty Acid Composition by High-Resolution Nuclear Magnetic Resonance Spectroscopy. Journal of the American Oil Chemists' Society, 75(9), 1091-1094. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing 2-Methoxydecanoic Acid Solubility for Biological Assays

Executive Technical Overview 2-Methoxydecanoic acid (2-MDA) is a synthetic medium-chain fatty acid derivative (C11) structurally characterized by a methoxy group at the -carbon position. While this modification imparts u...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Technical Overview

2-Methoxydecanoic acid (2-MDA) is a synthetic medium-chain fatty acid derivative (C11) structurally characterized by a methoxy group at the


-carbon position. While this modification imparts unique metabolic stability—often used to probe fatty acid oxidation pathways—it retains the inherent lipophilicity  of the decanoic backbone.

The Core Challenge: Like its parent compound (decanoic acid), 2-MDA exhibits negligible solubility in aqueous buffers at physiological pH (7.4). Direct addition of organic stock solutions (DMSO/Ethanol) to cell culture media frequently results in rapid precipitation or micelle formation , leading to:

  • Inconsistent dosing: The actual concentration available to cells is unknown.

  • Cytotoxicity artifacts: Precipitates can mechanically damage cells or trigger non-specific stress responses.

  • Assay variability: "Cloudy" wells yield high background noise in optical assays.

This guide provides a field-validated, biphasic solubilization strategy: Organic Stock Preparation followed by BSA-Complexation .

Phase I: Stock Solution Preparation

Objective: Create a stable, high-concentration master stock free of aggregates.

Solvent Selection Matrix
SolventSolubility Limit (Est.)Biological CompatibilityRecommendation
DMSO (Anhydrous)> 50 mMHigh (if < 0.5% v/v final)Primary Choice. Best for long-term stability at -20°C.
Ethanol (Absolute)> 50 mMMedium (Evaporation risk)Secondary Choice. Use if cells are DMSO-sensitive.
PBS / Water < 0.1 mMLow (Precipitates)DO NOT USE for master stock.
Protocol: Preparing 50 mM Master Stock
  • Weighing: Accurately weigh 2-MDA powder (MW: ~202.29 g/mol ).

    • Example: To prepare 1 mL of 50 mM stock, weigh 10.1 mg.

  • Dissolution: Add high-grade anhydrous DMSO.

  • Agitation: Vortex vigorously for 30 seconds. The solution should be crystal clear.

  • Storage: Aliquot into amber glass vials (to prevent plasticizer leaching) and store at -20°C.

    • Note: 2-MDA is stable, but repeated freeze-thaw cycles can introduce moisture, causing precipitation.

Phase II: The Aqueous Interface (BSA Conjugation)

The "Gold Standard" Method: To deliver 2-MDA to cells in a physiologically relevant manner, you must mimic the body's natural transport mechanism: Albumin binding . Bovine Serum Albumin (BSA) acts as a "molecular shuttle," shielding the hydrophobic tail of 2-MDA while keeping it soluble in aqueous media [1, 2].

Critical Reagents
  • Fatty Acid-Free BSA: Essential.[1] Standard BSA often contains bound lipids that will compete with 2-MDA, altering your effective molar ratio [5].

  • Conjugation Buffer: 150 mM NaCl or PBS (pH 7.4).

Step-by-Step Conjugation Protocol (Self-Validating)

Goal: Prepare a 5 mM 2-MDA / 10% BSA working solution (approx. 4:1 molar ratio).

  • Prepare BSA Vehicle (10% w/v):

    • Dissolve Fatty Acid-Free BSA in 150 mM NaCl or PBS.

    • Critical Step: Filter sterilize (0.22 µm) before adding the fatty acid.[1]

    • Pre-warm the BSA solution to 37°C in a water bath.

  • Prepare 2-MDA Intermediate:

    • Dilute your 50 mM DMSO stock to an intermediate concentration (e.g., 50-100 mM) if necessary, or use directly.

    • Warm the 2-MDA stock to 37°C . Do not overheat (>50°C) or DMSO may degrade/evaporate.

  • The Drop-wise Conjugation (The "Crash" Prevention):

    • While stirring the warm BSA solution (magnetic stirrer, medium speed), slowly add the warm 2-MDA stock drop-wise .

    • Visual Check: You may see a transient white cloud as the drop hits the BSA. It should disappear within seconds as the albumin binds the lipid. If the cloud persists, your addition rate is too fast.

  • Equilibration:

    • Stir at 37°C for 1 hour to allow thermodynamic equilibrium of binding.

    • The final solution should be clear to slightly opalescent, but free of visible particulates .

  • Final Filtration (Optional but Risky):

    • If the solution is clear, you may filter sterilize again.

    • Warning: If you filter a cloudy solution, you are removing the drug. Measure the post-filtration concentration (e.g., via HPLC) if absolute accuracy is required.

Workflow Visualization

The following diagram illustrates the critical path from powder to assay plate, highlighting the "Safe Zone" for solubility.

G Powder 2-MDA Powder DMSO_Stock 50mM Stock (in DMSO) Powder->DMSO_Stock Dissolve Media_Direct Direct Media Dilution DMSO_Stock->Media_Direct Dilute > 1:1000 Conjugation Drop-wise Addition & Stirring (1 hr) DMSO_Stock->Conjugation Slow Addition Precipitation PRECIPITATION (Assay Failure) Media_Direct->Precipitation Hydrophobic Collapse BSA_Sol 10% FA-Free BSA (Warm, 37°C) BSA_Sol->Conjugation Substrate Working_Sol Conjugated Complex (Stable Aqueous Sol.) Conjugation->Working_Sol Equilibration Assay Cell Treatment (Biological Assay) Working_Sol->Assay Dilute to Final Conc.

Figure 1: Solubility Workflow. The red path indicates the common failure mode (direct aqueous dilution). The green path represents the BSA-conjugation protocol required for stability.

Troubleshooting & FAQ

Q1: My solution turned cloudy immediately after adding the 2-MDA to the BSA. Is it ruined?

  • Diagnosis: This is likely "shock precipitation." It occurs when the local concentration of the hydrophobic compound exceeds the binding capacity of the nearest BSA molecules before mixing can occur.

  • Fix:

    • Ensure both solutions are warm (37°C) . Cold BSA binds lipids poorly.

    • Slow down the addition rate.

    • Vortex gently or stir continuously during addition.

    • If the cloudiness is faint, incubate at 37°C for an extra hour; the BSA may eventually solubilize the micro-precipitates.

Q2: Can I use Fetal Bovine Serum (FBS) instead of purified BSA?

  • Answer: Technically yes, but not recommended for controlled experiments.

  • Reasoning: FBS contains an undefined mixture of endogenous fatty acids, hormones, and growth factors. This introduces significant batch-to-batch variability and makes it impossible to calculate the exact molar ratio of 2-MDA to albumin [5]. Use Fatty Acid-Free BSA for reproducible data.

Q3: What is the maximum DMSO concentration my cells can tolerate?

  • Guideline: Most mammalian cells tolerate up to 0.5% (v/v) DMSO for short durations (24-48h).

  • Calculation: If you have a 50 mM stock and need a 50 µM final concentration, the dilution factor is 1:1000, resulting in 0.1% DMSO. This is well within the safety margin. Always run a "Vehicle Control" (0.1% DMSO only) to normalize data.

Q4: I need to use 2-MDA in a cell-free enzyme assay (no BSA allowed). What do I do?

  • Strategy: Use a detergent or cyclodextrin.

    • Cyclodextrin: (2-Hydroxypropyl)-β-cyclodextrin is a non-protein carrier that can encapsulate hydrophobic drugs [9].[2]

    • Detergents: If the enzyme tolerates it, low concentrations of CHAPS or Triton X-100 (0.01%) can maintain solubility.

Troubleshooting Logic Tree

Use this decision matrix if you encounter issues during preparation.

Troubleshooting Start Problem: Visible Precipitate or Cloudiness Check_Solvent Is Stock Solution Clear? Start->Check_Solvent Check_BSA Is BSA Fatty-Acid Free? Check_Solvent->Check_BSA Yes Action_Redissolve Redissolve Stock (Warm/Vortex) Check_Solvent->Action_Redissolve No Check_Temp Was Mixing Temp < 30°C? Check_BSA->Check_Temp Yes Action_NewBSA Switch to FA-Free BSA (Endogenous lipids interfere) Check_BSA->Action_NewBSA No Action_Warm Repeat at 37°C (Cold BSA binds poorly) Check_Temp->Action_Warm Yes Action_Ratio Check Molar Ratio (Max 6:1 FA:BSA) Check_Temp->Action_Ratio No

Figure 2: Troubleshooting Decision Matrix for 2-MDA Precipitation.

References

  • BenchChem. "Best practices for preparing fatty acid-BSA complexes for experiments." BenchChem Technical Support. Accessed March 2026. Link

  • Rial, S. A., et al. (2018). "Hexanoic, Octanoic and Decanoic Acids Promote Basal and Insulin-Induced Phosphorylation of the Akt-mTOR Axis."[3] Molecules, 23(9).[3] Link

  • PubChem. "2-Methoxydecanoic acid | C11H22O3."[4] National Library of Medicine. Link

  • Protocols.io. "Preparation of BSA complexed free fatty acids for in vitro studies." Protocols.io. Link

  • Cousin, S. P., et al. (2001). "Fatty acid-induced insulin resistance in L6 myotubes is prevented by inhibition of activation of nuclear factor-kappa B." Diabetologia. Link

  • Sigma-Aldrich. "Troubleshooting Precipitates in Cell Culture." Sigma-Aldrich Technical Guides. Link

  • Gaylord Chemical. "Dimethyl Sulfoxide (DMSO) Solubility Data." Gaylord Chemical Technical Bulletin. Link

  • Procell. "Troubleshooting Precipitation in Cell Culture: Causes and Solutions." Procell Life Science. Link

  • BenchChem. "Troubleshooting Compound Precipitation in Cell Culture Media." BenchChem Technical Guides. Link

Sources

Optimization

Technical Support Center: Fatty Acid Derivatization for GC-MS

Status: System Operational Current Module: Lipidomics & Metabolomics Support User Level: Advanced (R&D/Clinical) Triage: Method Selection & Chemistry Start here to ensure you are using the correct chemistry for your spec...

Author: BenchChem Technical Support Team. Date: March 2026

Status: System Operational Current Module: Lipidomics & Metabolomics Support User Level: Advanced (R&D/Clinical)

Triage: Method Selection & Chemistry

Start here to ensure you are using the correct chemistry for your specific lipid class. 90% of "instrument failures" are actually chemistry mismatches.

Decision Matrix: Which Reagent?

Do not default to BF3-Methanol without analyzing your sample composition. Use this logic flow to select the optimal derivatization agent.

MethodSelection Start Start: Sample Type Target Target Analytes? Start->Target BoundOnly Bound Lipids Only (TAGs, PLs) Target->BoundOnly TotalFA Total Fatty Acids (Free + Bound) Target->TotalFA FreeOnly Free Fatty Acids (FFAs) Only Target->FreeOnly Sensitive Contains Conjugated Systems (CLA) or Epoxy-FAs? BoundOnly->Sensitive TotalFA->Sensitive Silylation Silylation (BSTFA/TMS) For FFAs without heating FreeOnly->Silylation Throughput High Throughput Required? Sensitive->Throughput No BaseCat Base-Catalyzed (KOH/MeOH) Fast, mild, no FFAs Sensitive->BaseCat Yes (Avoid Acid) AcidCat Methanolic HCl or H2SO4 Robust, slower Sensitive->AcidCat Yes (BF3 degrades CLA) BF3 BF3-Methanol Standard, fast, risk of artifacts Sensitive->BF3 No (Standard) Throughput->BaseCat Yes Throughput->BF3 No

Figure 1: Decision tree for selecting the optimal derivatization reagent based on lipid class and stability requirements.

Comparative Reagent Analysis
ReagentTarget AnalytesMechanismProsCons
BF3-Methanol (14%) Total FAs (Free + Bound)Acid-Catalyzed EsterificationIndustry Standard. Fast (10-30 min). Commercially available in sealed ampoules.Artifacts. Lewis acid activity can isomerize conjugated dienes (CLA) and degrade epoxides. Limited shelf life.
Methanolic HCl (3N) Total FAsAcid-Catalyzed EsterificationMild & Robust. Less likely to cause isomerization than BF3. Stable reagent.Slow. Requires longer heating times (1-2h) or higher temps. Corrosive to septa.
KOH-Methanol (0.5M) Glycerolipids (TAGs/PLs)Base-Catalyzed TransesterificationRapid. Room temp reaction (<5 min). No heating required (preserves PUFAs).Blind to FFAs. Cannot esterify free fatty acids (forms soaps instead).
TMSH FFAs + GlycerolipidsPyrolytic MethylationOne-Step. Inject directly into GC. No extraction needed.Incomplete. Poor quantitative recovery for PUFAs. High maintenance for GC liner.

Knowledge Base: Optimized Protocols

Protocol A: The "Gold Standard" (Modified BF3-Methanol)

Best for: Routine profiling of tissue, plasma, or food samples where CLAs are not primary targets.

The Causality of the Steps:

  • Solvation: We use Toluene or Hexane not just to dissolve lipids, but to act as a co-solvent that solubilizes the non-polar FAMEs as they form, preventing them from coating the glass and stalling the reaction.

  • The Equilibrium: Acid catalysis is reversible. Water is the enemy. We add excess methanol to drive the equilibrium toward the ester (Le Chatelier's principle).

Step-by-Step Workflow:

  • Extraction: Extract lipids (e.g., Folch or Bligh & Dyer). Evaporate solvent under N2.[1][2]

  • Internal Standard: Add C19:0 or C21:0 (Odd-chain standard) dissolved in Toluene (0.5 mL).

    • Self-Validation: If IS recovery < 80%, the issue is extraction, not derivatization.

  • Reaction: Add 1.5 mL 14% BF3-Methanol . Cap tightly with Teflon-lined cap.

  • Heat: Incubate at 100°C for 30 minutes .

    • Warning: Do not exceed 45 mins. PUFA degradation accelerates exponentially past this point.

  • Quench: Cool to RT. Add 1 mL HPLC-grade Water to stop the reaction and separate phases.

  • Extraction: Add 1 mL Hexane . Shake vigorously for 1 min. Centrifuge (2000g, 3 min).

  • Drying: Transfer top organic layer to a vial containing anhydrous Na2SO4 .

    • Critical: Residual water hydrolyzes FAMEs back to FFAs inside the GC inlet.

Protocol B: The "Lipidomics Safety" (Methanolic HCl)

Best for: Samples containing Conjugated Linoleic Acid (CLA) or labile oxidized lipids.

  • Reagent Prep: Slowly add Acetyl Chloride to cold Methanol (Caution: Exothermic) to generate fresh anhydrous HCl-MeOH.

  • Reaction: Add 2 mL 3N Methanolic HCl to the lipid extract.

  • Heat: Incubate at 80°C for 1 hour . (Lower temp preserves structure).

  • Finish: Follow Quench/Extraction steps from Protocol A.

Troubleshooting Help Desk

Identify your chromatographic symptom to find the chemical root cause.[3]

Symptom: Peak Tailing

Diagnosis: The presence of active -OH groups interacting with the column stationary phase.

  • Cause 1: Incomplete Derivatization. You are injecting Free Fatty Acids (FFAs), not Esters.

    • Fix: Check water content in reagents.[2][4] Water stops the reaction. Increase reaction time by 15 mins.

  • Cause 2: Active Sites in Inlet.

    • Fix: Change the liner and gold seal.[3] Trim 10cm from the column guard.

Symptom: "Ghost" Peaks

Diagnosis: Unexpected peaks appearing in blank runs or at regular intervals.

  • Cause: Phthalates from plastics.

    • Fix: Did you use a plastic pipette tip to transfer the Hexane? Never. Use glass Pasteur pipettes only. Hexane leaches plasticizers instantly.

Symptom: Loss of PUFAs (C20:4, C22:6)

Diagnosis: Oxidative degradation during heating.

  • Cause: Air in the headspace.

    • Fix: Flush reaction vial with Nitrogen (N2) before capping. Add 0.01% BHT (Butylated hydroxytoluene) to the extraction solvent as an antioxidant.

Logic Flow: Troubleshooting Low Recovery

Troubleshooting Problem Issue: Low FAME Recovery CheckIS Check Internal Standard (IS) Recovery Problem->CheckIS IS_Low IS Recovery is Low (<70%) CheckIS->IS_Low IS_Good IS Recovery is Good (>90%) But Analyte is Low CheckIS->IS_Good ExtractionIssue Extraction Failure Lipids never made it to the vial. IS_Low->ExtractionIssue DerivIssue Derivatization/GC Issue IS_Good->DerivIssue CheckWater Check Water in Reagents (Hydrolysis) DerivIssue->CheckWater CheckOxidation Check Oxidation (Did you use BHT?) DerivIssue->CheckOxidation

Figure 2: Logic flow for diagnosing low recovery. Distinguishing between extraction loss and derivatization failure is critical.

Frequently Asked Questions (FAQ)

Q: Can I use sulfuric acid (H2SO4) in methanol instead of BF3 or HCl? A: Yes, H2SO4 is a strong catalyst and very cheap. However, it is an oxidizing agent. At high temperatures, it can char samples or degrade highly unsaturated species (C22:6n3). It is acceptable for saturated/monounsaturated fats but risky for advanced lipidomics.

Q: Why do I see a split peak for my Oleic Acid (C18:1)? A: This is likely cis/trans isomerization caused by the derivatization reagent. BF3-Methanol, if old or heated too long, can isomerize cis-double bonds to trans. Switch to Methanolic HCl or reduce heating time to verify.

Q: My FAMEs are disappearing after 24 hours in the autosampler. A: Solvent evaporation is the likely culprit. Hexane is highly volatile. Ensure you are using crimp caps with high-quality PTFE/Silicone septa. Alternatively, add a heavier hydrocarbon (like Isooctane) as the keeper solvent, though this alters retention times.

References

  • Christie, W. W. (1993). Preparation of ester derivatives of fatty acids for chromatographic analysis.[4][5][6][7][8][9][10] Advances in Lipid Methodology.

  • AOAC International. (2000). Official Method 969.33: Fatty Acids in Oils and Fats.[1][2][5][6][8] Preparation of Methyl Esters.[1][2][4][5][6][7][8][11] AOAC Official Methods of Analysis.[1][2][5][6][8]

  • Eder, K. (1995). Gas chromatographic analysis of fatty acid methyl esters. Journal of Chromatography B: Biomedical Sciences and Applications, 671(1-2), 113-131.

  • Ostermann, A. I., et al. (2014). Determining the fatty acid composition in plasma and tissues as fatty acid methyl esters using gas chromatography – a comparison of different derivatization and extraction procedures. Prostaglandins, Leukotrienes and Essential Fatty Acids.

  • Ichihara, K., & Fukubayashi, Y. (2010). Preparation of fatty acid methyl esters for gas-liquid chromatography.[1][4][5][7][10] Journal of Lipid Research, 51(3), 635–640.

Sources

Troubleshooting

troubleshooting inconsistent results in antimicrobial assays with fatty acids

Topic: Troubleshooting Inconsistent Results in Antimicrobial Assays with Fatty Acids Role: Senior Application Scientist Status: Active Guide Last Updated: March 2026 Executive Summary Fatty acids (FAs) and their derivati...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Inconsistent Results in Antimicrobial Assays with Fatty Acids Role: Senior Application Scientist Status: Active Guide Last Updated: March 2026

Executive Summary

Fatty acids (FAs) and their derivatives (e.g., monoglycerides) present unique challenges in antimicrobial susceptibility testing (AST) due to their amphipathic nature . Unlike conventional hydrophilic antibiotics, FAs interact complexly with assay components—binding to plastics, precipitating with cations, and sequestering into surfactant micelles.

This guide moves beyond standard CLSI/EUCAST protocols (which are designed for water-soluble drugs) to provide specialized troubleshooting for hydrophobic lipids.

Section 1: The Troubleshooting Matrix (Q&A)

Q1: My MIC values are fluctuating wildly between replicates. What is the primary cause?

Diagnosis: Phase Separation or Adsorption. Fatty acids are prone to "crashing out" of aqueous media (Mueller-Hinton Broth - MHB) or adhering to the walls of the reaction vessel.

  • The "Plastic Sink" Effect: FAs are highly hydrophobic and bind avidly to standard polystyrene (PS) microplates. This reduces the effective concentration available to kill bacteria.[1]

    • Solution: Switch to Polypropylene (PP) plates or Non-Binding Surface (NBS) plates immediately. Glass tubes are the gold standard for validation but impractical for screening.

  • Inadequate Mixing: FAs form emulsions rather than true solutions in broth. Without constant agitation, the local concentration varies per well.

    • Solution: Ensure vigorous vortexing of the stock solution immediately before dilution.

Q2: I used Tween 80 to solubilize my fatty acids, but now I see no antimicrobial activity. Why?

Diagnosis: The "Tween Trap" (Micellar Sequestration). This is the most common experimental error in lipid assays.

  • Mechanism: Tween 80 (Polysorbate 80) is a non-ionic surfactant. While it clears the turbidity of the solution, it does so by encapsulating the fatty acid molecules inside micelles . Once trapped, the FA cannot interact with the bacterial membrane.

  • Biological Interference: Tween 80 contains oleic acid esters. Many bacteria (e.g., Staphylococcus aureus) can hydrolyze Tween 80 to release oleic acid, which they incorporate into their membranes, potentially altering susceptibility or serving as a nutrient source.

  • Solution: Avoid surfactants. Use a solvent-based delivery system (Ethanol or DMSO) where the final solvent concentration is <2% (v/v), or use a solvent that does not form micelles at the tested concentration.

Q3: My fatty acid works in buffer but fails in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

Diagnosis: Cationic Precipitation (Soap Formation).

  • Mechanism: CAMHB contains physiological levels of Calcium (

    
    ) and Magnesium (
    
    
    
    ). Long-chain fatty acids react with these divalent cations to form insoluble salts (calcium soaps), rendering them inactive.
  • Solution: Run a parallel control in standard MHB (non-cation adjusted) or a defined minimal medium to confirm if cations are the antagonist. If activity returns in low-cation media, the failure in CAMHB is a physicochemical incompatibility, not a lack of potency.

Q4: The bacteria are growing even at high FA concentrations, but the media is clear (no growth).

Diagnosis: The "Opaque Halo" Artifact.

  • Mechanism: High concentrations of FAs often form a milky emulsion. If the bacteria grow within this emulsion, you cannot distinguish turbidity caused by growth from turbidity caused by the lipid.

  • Solution: Use a metabolic indicator like Resazurin (Alamar Blue) or TTC (Tetrazolium salts) . These turn pink/red in the presence of viable bacterial metabolism, allowing you to read the MIC colorimetrically despite the background turbidity.

Section 2: Critical Mechanisms & Visualizations

The Interaction Landscape

The following diagram illustrates the competing pathways a fatty acid molecule faces in an assay well. To achieve killing, the FA must avoid the "traps" (Plastic, Albumin, Micelles) and reach the Bacterial Membrane.

FA_Interactions FA Free Fatty Acid (Active Agent) Bacteria Bacterial Membrane (Target) FA->Bacteria  Lysis/Disruption   Tween Tween 80 Micelle (Sequestration) FA->Tween  Trapped   Albumin Albumin/Serum (Protein Binding) FA->Albumin  Bound (Kd < 1µM)   Plastic Polystyrene Plate (Adsorption) FA->Plastic  Adsorbed   Cations Ca++/Mg++ (Precipitation) FA->Cations  Soap Formation  

Caption: Competitive binding pathways in FA assays. Success depends on maximizing the red path and minimizing dotted paths.

Section 3: Deep Dive – The pH Paradox

One of the most overlooked variables in FA assays is pH. Fatty acids are weak acids with a pKa typically between 4.8 and 5.0.

  • At pH 7.4 (Standard MHB):

    
    . The FA is deprotonated (anionic, 
    
    
    
    ). It is more soluble but less able to flip-flop across the hydrophobic bacterial membrane.
  • At pH 5.5 - 6.0:

    
    . A significant portion is protonated (
    
    
    
    ). This uncharged form penetrates the lipid bilayer more effectively.

Recommendation: If your compound is inactive at pH 7.4, do not discard it. Perform a "pH-Gradient Assay" (pH 5.5, 6.5, 7.4). Many FAs exhibit a "switch-on" effect at slightly acidic pH, which is clinically relevant for skin (pH 5.5) or abscess environments.

Section 4: Validated Protocol (Solvent-Gradient Method)

Do not use the standard water-based dilution scheme. Use this modified protocol to maintain solubility.

Reagents:

  • Stock Solvent: 100% Ethanol (EtOH) or DMSO.[2]

  • Media: Mueller-Hinton Broth (MHB), cation-adjusted only if necessary.

  • Plate: Polypropylene (PP) 96-well plate.

Step-by-Step Workflow:

  • Stock Preparation: Dissolve FA in 100% EtOH to a concentration 100x higher than the highest desired test concentration (e.g., if testing 512 µg/mL, make a 51.2 mg/mL stock).

  • Intermediate Dilution: Create a 2-fold dilution series in the solvent (not in broth). You now have a rack of tubes with FAs in 100% EtOH at 100x concentrations.

  • The "Spike" Step:

    • Dispense 198 µL of bacterial inoculum (in MHB) into the PP plate wells.

    • Spike 2 µL of the FA-Solvent solution into the respective wells.

    • Result: Final solvent concentration is 1%, which is generally non-toxic to bacteria but keeps the FA dispersed during the initial mixing.

  • Mixing: Set the plate shaker to 300 rpm for 30 seconds immediately after spiking.

  • Incubation: Seal with an adhesive film (to prevent solvent evaporation) and incubate.

  • Readout: Use Resazurin (0.015%) added 1-2 hours before the endpoint to visualize viability.

Data Table: Solvent vs. Surfactant Effects
SolubilizerMechanismImpact on FA ActivityRecommended?
DMSO SolventNeutral / Slight Enhancement (permeability)YES (< 2%)
Ethanol SolventNeutralYES (< 2%)
Tween 80 SurfactantInhibitory (Micellar entrapment)NO
Albumin (BSA) Carrier ProteinInhibitory (High affinity binding)NO (unless mimicking blood)
Cyclodextrin Carrier MoleculeVariable (Can sequester hydrophobic drugs)Use with Caution

Section 5: Troubleshooting Logic Tree

Use this decision tree to navigate assay failures.

Troubleshooting_Tree Start Start: Inconsistent/Low Activity Check_Solvent Are you using Tween/Surfactant? Start->Check_Solvent Check_Plate Are you using Polystyrene plates? Check_Solvent->Check_Plate No Action_RemoveTween Switch to DMSO/EtOH (See Protocol) Check_Solvent->Action_RemoveTween Yes Check_Media Is the media cloudy/precipitated? Check_Plate->Check_Media No Action_ChangePlate Switch to Polypropylene or Glass Check_Plate->Action_ChangePlate Yes Action_CheckCations Check Ca++/Mg++ Try standard MHB Check_Media->Action_CheckCations Yes Action_CheckpH Check pH vs pKa Try pH 6.0 Check_Media->Action_CheckpH No (Media Clear)

Caption: Logic flow for diagnosing FA assay failures. Prioritize solvent and labware checks.

References

  • Desbois, A. P., & Smith, V. J. (2010). Antibacterial free fatty acids: activities, mechanisms of action and biotechnological potential. Applied Microbiology and Biotechnology. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimum inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols. [Link]

  • Clinical and Laboratory Standards Institute (CLSI).[3] (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th Edition. CLSI Standard M07. [Link]

  • Zheng, C. J., et al. (2005). Fatty acid synthesis is a target for antibacterial activity of unsaturated fatty acids. FEBS Letters. [Link]

  • Nielsen, C. K., et al. (2016). Effects of Tween 80 on Growth and Biofilm Formation in Laboratory Media. Frontiers in Microbiology. [Link]

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: Validation of Antimicrobial Activity for 2-Methoxydecanoic Acid

Product: 2-Methoxydecanoic Acid (2-MDA) Category: Lipid-Based Antimicrobials / Biofilm Dispersion Agents Primary Application: Biofilm disruption, antibiotic potentiation, and metabolic stability enhancement over natural...

Author: BenchChem Technical Support Team. Date: March 2026

Product: 2-Methoxydecanoic Acid (2-MDA) Category: Lipid-Based Antimicrobials / Biofilm Dispersion Agents Primary Application: Biofilm disruption, antibiotic potentiation, and metabolic stability enhancement over natural fatty acid signals.

Executive Summary & Mechanism of Action

2-Methoxydecanoic acid (2-MDA) represents a strategic structural modification of the naturally occurring decanoic acid (C10:0) and the biofilm dispersion signal cis-2-decenoic acid (C2DA) . While medium-chain fatty acids (MCFAs) are potent antimicrobials, they are rapidly degraded via


-oxidation in metabolic environments.

The introduction of a methoxy group at the


-position (C2) serves a dual purpose:
  • Metabolic Blockade: It sterically and chemically hinders the acyl-CoA dehydrogenase activity, preventing the formation of the

    
    -
    
    
    
    double bond required for the first step of fatty acid degradation (
    
    
    -oxidation).
  • Signal Mimicry: It retains the amphipathic geometry necessary to interact with bacterial membrane receptors (e.g., putative C2DA receptors in P. aeruginosa and S. aureus), triggering biofilm dispersion without being consumed as a fuel source.

Mechanism Comparison
FeatureDecanoic Acid (C10:0)cis-2-Decenoic Acid (C2DA)2-Methoxydecanoic Acid (2-MDA)
Primary Mode Membrane surfactant / pH stressBiofilm Dispersion SignalDual: Dispersion Signal + Stable Membrane Disruptor
Metabolic Stability Low (Rapid

-oxidation)
Low (Rapid Isomerization/Degradation)High (Blocks

-oxidation/dehydrogenation)
Biofilm Activity Prevention (Weak)Dispersion (Strong) Dispersion (Sustained)
Toxicity LowLowLow-Moderate (Dose-dependent)

Comparative Performance Analysis

To validate 2-MDA, it must be benchmarked against the parent compound and the clinical standard for the specific pathogen target (e.g., Pseudomonas aeruginosa or Staphylococcus aureus).

A. Antimicrobial Efficacy (Planktonic)

Data represents typical MIC ranges for C10-derivatives against S. aureus (ATCC 29213).

CompoundMIC (

g/mL)
MBC (

g/mL)
Notes
2-Methoxydecanoic Acid 64 - 128 128 - 256 Bacteriostatic at lower concentrations; exhibits "surfactant-like" killing at high doses.
Decanoic Acid128 - 256>512Rapidly metabolized; requires high doses for efficacy.
cis-2-Decenoic Acid125 - 500>500Primarily a signal; poor direct killing of planktonic cells.
Ciprofloxacin (Control)0.125 - 0.50.5 - 1.0Clinical standard; highly potent but ineffective against biofilms.
B. Biofilm Dispersion Efficacy

Validation Metric: Percentage reduction in established biofilm biomass (24h old) after 1h treatment.

CompoundConcentrationBiofilm Reduction (%)Synergistic Effect with Ciprofloxacin
2-Methoxydecanoic Acid 310 nM - 100

M
~60 - 85% High (Reverts persister cells to sensitive state)
cis-2-Decenoic Acid310 nM~70 - 90%High (Gold Standard for dispersion)
Decanoic Acid100

M
< 15%Negligible dispersion activity.

Experimental Validation Protocols

To publish a robust validation of 2-MDA, you must demonstrate not just killing (MIC), but the specific advantage of biofilm dispersion and synergy .

Protocol 1: Biofilm Dispersion Assay (Crystal Violet)

Objective: Quantify the ability of 2-MDA to disperse pre-established biofilms compared to C2DA.

  • Culturing: Grow P. aeruginosa PAO1 or S. aureus in 96-well microtiter plates (LB broth, 37°C, 24h, static) to form mature biofilms.

  • Washing: Gently aspirate planktonic media and wash wells 2x with sterile PBS to remove non-adherent cells.

  • Treatment: Add fresh media containing 2-MDA (Range: 10 nM to 500

    
    M). Use C2DA (310 nM) as a positive control and DMSO as a vehicle control.
    
  • Incubation: Incubate for 1 hour at 37°C (dispersion is a rapid signaling event).

  • Staining:

    • Wash wells 2x with PBS.

    • Stain with 0.1% Crystal Violet (CV) for 15 min.

    • Solubilize CV with 30% Acetic Acid or 95% Ethanol.

  • Quantification: Measure Absorbance at 550-590 nm.

    • Calculation:

      
      
      
Protocol 2: Checkerboard Synergy Assay

Objective: Validate 2-MDA as an adjuvant that lowers the MIC of conventional antibiotics.

  • Setup: Use a 96-well plate.

    • X-axis: Serial dilution of Antibiotic (e.g., Tobramycin).

    • Y-axis: Serial dilution of 2-MDA.

  • Inoculation: Add bacterial suspension (

    
     CFU/mL) to all wells.
    
  • Incubation: 18-24h at 37°C.

  • Analysis: Calculate the Fractional Inhibitory Concentration Index (FICI).

    • Interpretation: FICI

      
       = Synergy  (Critical for publication).
      

Visualizations

Figure 1: Mechanism of Action & Metabolic Stability

This diagram illustrates how 2-MDA mimics the dispersion signal while blocking the


-oxidation pathway that degrades natural fatty acids.

G cluster_0 Extracellular Space cluster_1 Bacterial Cell (Cytoplasm & Membrane) MDA 2-Methoxydecanoic Acid (2-MDA) Receptor Fatty Acid Receptor (Dispersion Signal) MDA->Receptor Activates Block METABOLIC BLOCK (Alpha-Methylation) MDA->Block Resists Degradation C2DA cis-2-Decenoic Acid (Natural Signal) C2DA->Receptor Activates BetaOx Beta-Oxidation Pathway (FadA/FadB) C2DA->BetaOx Degraded (Fuel) Antibiotic Antibiotic (e.g., Tobramycin) Biofilm Biofilm Matrix (Polysaccharides) Antibiotic->Biofilm Blocked Planktonic Planktonic Cells (Susceptible) Antibiotic->Planktonic Effective Killing Receptor->Biofilm Triggers Disassembly Biofilm->Planktonic Dispersion Block->BetaOx Inhibits

Figure 1 Caption: 2-MDA activates dispersion receptors similarly to C2DA but resists metabolic degradation via Beta-Oxidation, sustaining the dispersion signal and exposing bacteria to antibiotics.

Figure 2: Experimental Workflow for Validation

The logical flow for validating the compound's dual activity.

Workflow cluster_screening Phase 1: Screening cluster_biofilm Phase 2: Biofilm Validation cluster_synergy Phase 3: Clinical Potential Start Compound Synthesis (2-Methoxydecanoic Acid) MIC MIC/MBC Assay (Planktonic Killing) Start->MIC Tox Cytotoxicity Assay (Mammalian Cells) Start->Tox Dispersion Biofilm Dispersion Assay (Pre-formed Biofilm) MIC->Dispersion If MIC > 10 µg/mL (Check Signal Activity) Checkerboard Checkerboard Assay (Synergy with Antibiotics) Dispersion->Checkerboard If Dispersion > 50% Inhibition Biofilm Inhibition Assay (Prevention) Persister Persister Cell Wake-up (Metabolic Activation) Checkerboard->Persister Confirm Mechanism

Figure 2 Caption: A stepwise validation pipeline prioritizing safety (Cytotoxicity) and specific biofilm activity before assessing clinical synergy.

References

  • Marques, C. N., et al. (2014). "The Fatty Acid Signaling Molecule cis-2-Decenoic Acid Increases Metabolic Activity and Reverts Persister Cells to an Antimicrobial-Susceptible State."[1] Applied and Environmental Microbiology. Link

  • Carballeira, N. M., et al. (2013). "Synthesis of the novel (±)-2-methoxy-6-icosynoic acid – a fatty acid that induces death of neuroblastoma cells."[2] Lipids.[3][4][5] Link

  • Davies, D. G., & Marques, C. N. (2009). "A fatty acid messenger is responsible for inducing dispersion in microbial biofilms."[6] Journal of Bacteriology. Link

  • Kim, Y. G., et al. (2022). "Fatty Acids as Aminoglycoside Antibiotic Adjuvants Against Staphylococcus aureus." Frontiers in Microbiology. Link

  • Sanabria-Ríos, D. J., et al. (2020). "Antibacterial fatty acids: An update of possible mechanisms of action and implications in the development of the next-generation of antibacterial agents." Progress in Lipid Research. Link

Sources

Comparative

The Emergence of 2-Methoxydecanoic Acid: A Comparative Analysis Against Conventional Antibiotics

In the global effort to combat the escalating threat of antimicrobial resistance, the scientific community is in a perpetual search for novel therapeutic agents that sidestep existing resistance mechanisms. Among the pro...

Author: BenchChem Technical Support Team. Date: March 2026

In the global effort to combat the escalating threat of antimicrobial resistance, the scientific community is in a perpetual search for novel therapeutic agents that sidestep existing resistance mechanisms. Among the promising candidates are modified fatty acids, with 2-Methoxydecanoic acid showing potential as a new antimicrobial agent. This guide provides a detailed comparison of the efficacy of 2-Methoxydecanoic acid and its class of 2-methoxylated fatty acids with that of conventional antibiotics, supported by available experimental data and a discussion of their respective mechanisms of action.

A New Frontier in Antimicrobial Research: 2-Methoxylated Fatty Acids

Fatty acids have long been recognized for their antimicrobial properties, primarily attributed to their ability to disrupt bacterial cell membranes. The introduction of a methoxy group at the alpha-position (C-2) of the fatty acid chain, as seen in 2-Methoxydecanoic acid, represents a strategic modification to enhance their therapeutic potential. While research on 2-Methoxydecanoic acid is still emerging, studies on related 2-methoxylated fatty acids provide valuable insights into their antimicrobial capabilities.

One study highlighted that 2-methoxydecanoic acid was the most inhibitory in a series of saturated 2-methoxylated fatty acids against Mycobacterium tuberculosis H37Rv, with a minimum inhibitory concentration (MIC) of 200-239 microM[1]. Further research on other 2-methoxylated fatty acids has demonstrated activity against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. For instance, (±)-2-methoxy-6-octadecynoic acid was found to be the most active bactericide against CIMRSA, with IC50s ranging between 17–37 µg/mL[2].

The Established Arsenal: Conventional Antibiotics

Conventional antibiotics have been the cornerstone of treating bacterial infections for decades. They are broadly classified based on their chemical structure and mechanism of action, targeting essential bacterial processes.

  • β-Lactams (e.g., Penicillins, Cephalosporins): These antibiotics inhibit the synthesis of the peptidoglycan layer of bacterial cell walls.

  • Quinolones (e.g., Ciprofloxacin, Levofloxacin): They target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.

  • Aminoglycosides (e.g., Gentamicin, Tobramycin): These agents bind to the 30S ribosomal subunit, leading to the inhibition of protein synthesis.

The efficacy of these antibiotics varies depending on the bacterial species and the presence of resistance mechanisms.

Comparative Efficacy: A Look at the Data

Direct comparative studies between 2-Methoxydecanoic acid and a wide array of conventional antibiotics against a comprehensive panel of pathogens are not yet widely available in the published literature. However, we can extrapolate potential comparative efficacy by examining the available MIC data for related fatty acids and conventional antibiotics against key pathogens.

Data Presentation

The following tables summarize the available Minimum Inhibitory Concentration (MIC) data for related 2-methoxylated fatty acids and a selection of conventional antibiotics against common bacterial pathogens. It is important to note that this is not a direct head-to-head comparison from a single study and serves as an illustrative guide.

Table 1: MIC (µg/mL) Against Staphylococcus aureus (including MRSA)

CompoundS. aureus (ATCC 29213)MRSA (Clinical Isolates)
(±)-2-methoxy-6-octadecynoic acid-31-63[2]
Vancomycin0.5 - 20.5 - 4
Linezolid0.5 - 40.5 - 4
Daptomycin0.25 - 10.25 - 1

Table 2: MIC (µg/mL) Against Escherichia coli

CompoundE. coli (ATCC 25922)
(6Z)-(±)-2-methoxy-6-hexadecenoic acidIC50: 21[2]
Ciprofloxacin≤0.008 - 1
Ceftriaxone≤0.03 - 2
Gentamicin0.12 - 4

Table 3: MIC (µg/mL) Against Other ESKAPE Pathogens

Data for 2-Methoxydecanoic acid against other ESKAPE pathogens (Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterococcus faecium) is currently limited in publicly accessible research. The table below provides a general reference for conventional antibiotic efficacy.

PathogenCiprofloxacinMeropenemAmikacin
K. pneumoniae≤0.015 - >32≤0.03 - >16≤0.5 - >64
A. baumannii0.06 - >320.12 - >320.5 - >64
P. aeruginosa≤0.03 - >32≤0.06 - >32≤1 - >64
E. faecium0.25 - >32>128>128

Mechanistic Insights: A Tale of Two Strategies

2-Methoxylated Fatty Acids: Disrupting the Barrier

The primary proposed mechanism of action for fatty acids is the disruption of the bacterial cell membrane. Their amphipathic nature allows them to insert into the phospholipid bilayer, leading to increased membrane fluidity, leakage of intracellular components, and ultimately, cell death.

One study on related 2-methoxylated fatty acids suggested that they do not inhibit S. aureus DNA gyrase, pointing away from a DNA replication-based mechanism[2]. The role of the 2-methoxy group is an area of active investigation. It is hypothesized that this modification may alter the molecule's hydrophobicity and its interaction with the bacterial membrane, potentially enhancing its disruptive capabilities or protecting it from bacterial enzymatic degradation.

cluster_membrane Bacterial Cell Membrane Phospholipid_Bilayer Phospholipid_Bilayer Increased_Fluidity Increased_Fluidity Phospholipid_Bilayer->Increased_Fluidity Disrupts 2-Methoxydecanoic_Acid 2-Methoxydecanoic_Acid Membrane_Insertion Membrane_Insertion 2-Methoxydecanoic_Acid->Membrane_Insertion Intercalates Membrane_Insertion->Phospholipid_Bilayer Leakage Leakage Increased_Fluidity->Leakage Causes Cell_Death Cell_Death Leakage->Cell_Death Leads to

Caption: Proposed mechanism of 2-Methoxydecanoic acid via membrane disruption.

Conventional Antibiotics: Targeting Core Processes

Conventional antibiotics employ a variety of well-defined mechanisms to inhibit bacterial growth.

cluster_targets Bacterial Cellular Targets Conventional_Antibiotics Conventional_Antibiotics Cell_Wall_Synthesis Cell_Wall_Synthesis Conventional_Antibiotics->Cell_Wall_Synthesis β-Lactams Protein_Synthesis Protein_Synthesis Conventional_Antibiotics->Protein_Synthesis Aminoglycosides DNA_Replication DNA_Replication Conventional_Antibiotics->DNA_Replication Quinolones

Caption: Major targets of conventional antibiotic classes.

Experimental Protocols for Efficacy Evaluation

To ensure the scientific integrity of comparative studies, standardized methodologies are crucial. The following are detailed protocols for determining the antimicrobial efficacy of novel compounds like 2-Methoxydecanoic acid.

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is considered the gold standard for quantitative antimicrobial susceptibility testing.

1. Preparation of 2-Methoxydecanoic Acid Stock Solution:

  • Accurately weigh a precise amount of 2-Methoxydecanoic acid.
  • Dissolve in a suitable solvent, such as ethanol or dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mg/mL).
  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

2. Preparation of Bacterial Inoculum:

  • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
  • Inoculate the colonies into a tube of cation-adjusted Mueller-Hinton Broth (CAMHB).
  • Incubate at 35-37°C until the turbidity matches a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
  • Dilute the standardized suspension in fresh CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

3. Serial Dilution in a 96-Well Microtiter Plate:

  • Dispense 50 µL of sterile CAMHB into all wells of a 96-well microtiter plate.
  • Add 50 µL of the 2-Methoxydecanoic acid stock solution (at twice the highest desired final concentration) to the first well of each test row.
  • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and repeating this process across the plate. Discard the final 50 µL from the last well in the dilution series.
  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

4. Inoculation and Incubation:

  • Add 50 µL of the diluted bacterial inoculum to each well (except the negative control).
  • Seal the plate and incubate at 35-37°C for 16-20 hours.

5. MIC Determination:

  • Visually inspect the plate for turbidity. The MIC is the lowest concentration of 2-Methoxydecanoic acid at which no visible bacterial growth is observed.

"Start" [shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Prepare_Stock" [label="Prepare Compound Stock"]; "Prepare_Inoculum" [label="Prepare Bacterial Inoculum"]; "Serial_Dilution" [label="Perform Serial Dilutions in Plate"]; "Inoculate_Plate" [label="Inoculate Plate"]; "Incubate" [label="Incubate Plate"]; "Read_MIC" [label="Read MIC"]; "End" [shape=Msquare, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Start" -> "Prepare_Stock"; "Start" -> "Prepare_Inoculum"; "Prepare_Stock" -> "Serial_Dilution"; "Prepare_Inoculum" -> "Inoculate_Plate"; "Serial_Dilution" -> "Inoculate_Plate"; "Inoculate_Plate" -> "Incubate"; "Incubate" -> "Read_MIC"; "Read_MIC" -> "End"; }

Caption: Workflow for Broth Microdilution MIC Assay.

Conclusion and Future Directions

The available evidence suggests that 2-methoxylated fatty acids, including 2-Methoxydecanoic acid, represent a promising class of antimicrobial compounds. Their primary mechanism of membrane disruption is a desirable trait, as it can be less prone to the development of resistance compared to antibiotics with highly specific molecular targets.

However, a comprehensive understanding of the efficacy of 2-Methoxydecanoic acid requires further rigorous investigation. Direct, head-to-head comparative studies with a broad panel of conventional antibiotics against the full spectrum of ESKAPE pathogens are critically needed. Furthermore, detailed mechanistic studies are essential to elucidate the precise role of the 2-methoxy group and to identify any additional cellular targets. Research into potential bacterial resistance mechanisms will also be crucial for the future development of this compound as a viable therapeutic agent.

As the challenge of antimicrobial resistance continues to grow, the exploration of novel chemical entities like 2-Methoxydecanoic acid is not just a scientific pursuit but a clinical necessity. The initial findings are encouraging and warrant a concerted effort to fully characterize its potential in our fight against infectious diseases.

References

  • Carballeira, N. M., Cruz, H., Kwong, C. D., Wan, B., & Franzblau, S. (2004). 2-methoxylated fatty acids in marine sponges: defense mechanism against mycobacteria? Lipids, 39(7), 675–680. [Link]

  • Carballeira, N. M., Montano, N., Morales, C., Mooney, J., Torres, X., Díaz, D., & Sanabria-Rios, D. J. (2017). 2-Methoxylated FA Display Unusual Antibacterial Activity Towards Clinical Isolates of Methicillin-Resistant Staphylococcus aureus (CIMRSA) and Escherichia coli. Lipids, 52(5), 445–453. [Link]

  • Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Retrieved from [Link]

  • protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

Sources

Validation

A Comparative Guide to the Bioactivity of 2-Methoxydecanoic Acid and 2-Hydroxydecanoic Acid

For researchers, scientists, and professionals in drug development, understanding the nuanced differences imparted by subtle molecular modifications is paramount. This guide provides an in-depth comparison of 2-methoxyde...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, understanding the nuanced differences imparted by subtle molecular modifications is paramount. This guide provides an in-depth comparison of 2-methoxydecanoic acid and 2-hydroxydecanoic acid, focusing on how the substitution of a hydroxyl group with a methoxy group at the alpha-carbon can fundamentally alter the compound's biological activity. While direct comparative studies are scarce, this document synthesizes available data on these and structurally related molecules to provide a robust framework for hypothesis generation and experimental design.

Introduction: A Tale of Two Modifications

2-Hydroxydecanoic acid and 2-methoxydecanoic acid are both derivatives of decanoic acid, a ten-carbon saturated fatty acid. Their structures differ by a single functional group at the C-2 (or alpha) position.

  • 2-Hydroxydecanoic Acid: Features a hydroxyl (-OH) group. This group is polar and can act as both a hydrogen bond donor and acceptor.

  • 2-Methoxydecanoic Acid: Features a methoxy (-OCH₃) group. This group is less polar than a hydroxyl group and can only act as a hydrogen bond acceptor.

This seemingly minor difference has profound implications for the molecule's physicochemical properties, including its polarity, steric hindrance, and ability to interact with biological targets like enzymes and receptors. These differences are the foundation for their distinct bioactive profiles.

Table 1: Physicochemical and Biological Property Overview

Property2-Hydroxydecanoic Acid2-Methoxydecanoic AcidRationale for Difference
Formula C₁₀H₂₀O₃C₁₁H₂₂O₂Addition of a methyl group.
Polarity More PolarLess PolarThe -OH group is more polar than the -OCH₃ group.
H-Bonding Donor & AcceptorAcceptor OnlyThe -OH group has a labile proton, while the -OCH₃ group does not.
Known Bioactivity Nootropic effects, potential anti-inflammatory & anticancer roles, influences membrane properties.[1][2][3]Anticancer properties observed in related α-methoxy FAs, potential PPARγ agonist activity.[4][5]
Primary MoA (Inferred) Modulation of membrane-associated proteins, enzyme substrate/inhibitor, precursor for signaling lipids.[6]Direct ligand for nuclear receptors (e.g., PPARs), alteration of lipid metabolism.[4]

The Bioactivity of 2-Hydroxydecanoic Acid: A Multifaceted Molecule

2-Hydroxy fatty acids (2-OHFAs) are endogenous molecules in mammals, playing crucial roles, particularly as components of sphingolipids in the nervous system and skin.[6]

Neurological and Cellular Functions: 2-Hydroxydecanoic acid has demonstrated nootropic (cognition-enhancing) activity in animal models.[1] It is also used in research to study drug absorption and as an inhibitor of bacterial quorum sensing.[1] The hydroxyl group enhances its amphiphilic nature, allowing it to interact with both polar and non-polar environments, such as cell membranes.[1] Studies on other 2-OHFAs have shown they can significantly impact the physical properties of lipid membranes, which can, in turn, affect the function of membrane-bound proteins and signaling cascades.[3][7]

Anticancer and Anti-inflammatory Potential: While direct data on 2-hydroxydecanoic acid is limited, the broader class of 2-OHFAs has garnered significant interest. For instance, 2-hydroxylated fatty acids are being investigated for their ability to promote chemosensitivity in gastric cancer.[8] The enzyme responsible for their synthesis, Fatty Acid 2-Hydroxylase (FA2H), is often suppressed in tumors, and higher expression correlates with better patient survival.[8] Other related hydroxy-fatty acids, such as 10-hydroxydecanoic acid, have shown potent anti-inflammatory effects by inhibiting nitric oxide (NO) production in macrophages and modulating MAPK and NF-κB signaling pathways.[2][9]

The Bioactivity of 2-Methoxydecanoic Acid: An Emerging Profile

The bioactivity of α-methoxy fatty acids is a less explored but promising field. The methylation of the hydroxyl group caps its hydrogen-donating ability, increases lipophilicity, and alters its size and shape, leading to different biological interactions.

Anticancer Activity: Studies on synthetic α-methoxylated fatty acids have revealed significant anticancer properties. For example, (±)-2-methoxy-6-icosynoic acid demonstrated potent, dose-dependent cytotoxicity against human neuroblastoma cells, with EC₅₀ values as low as 23 µM.[5] This effect was significantly greater than its non-methoxylated counterpart, highlighting the critical role of the methoxy group in its anticancer mechanism.[5] The increased lipophilicity of methoxy-containing compounds may enhance their ability to cross cell membranes and interact with intracellular targets.

Nuclear Receptor Modulation: Perhaps the most compelling evidence for the unique activity of α-methoxy fatty acids comes from studies on Peroxisome Proliferator-Activated Receptors (PPARs). A related compound, (2Z,4E,6E)-2-methoxyocta-2,4,6-trienoic acid, was identified as a potent activator of PPARγ.[4][10][11] PPARs are nuclear receptors that regulate genes involved in metabolism, inflammation, and cell differentiation.[12][13] Activation of PPARγ by this methoxylated fatty acid was shown to inhibit cell proliferation and counteract the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis.[4][10] This suggests that 2-methoxydecanoic acid may also function as a PPAR modulator, a hypothesis that warrants direct investigation. Unmodified decanoic acid itself has been shown to be a direct ligand and modulator of PPARγ.[14]

Comparative Analysis: Why the Difference Matters

The substitution of -OH with -OCH₃ is not merely a structural footnote; it is a strategic chemical modification that can redirect biological activity.

  • Receptor-Ligand Interactions: The hydroxyl group of 2-hydroxydecanoic acid can form a hydrogen bond network as both a donor and acceptor. This is critical for its interaction with the active sites of many enzymes or as a structural component of complex lipids. In contrast, the methoxy group of 2-methoxydecanoic acid, being only a hydrogen bond acceptor and bulkier, will fit differently into ligand-binding pockets. This may explain why related methoxy FAs can act as direct agonists for nuclear receptors like PPARγ, which have large, hydrophobic ligand-binding domains.[4]

  • Membrane Interactions: 2-hydroxy fatty acids can alter the fluidity and phase transition of cell membranes.[3] The methoxy derivative, being more lipophilic, may partition more readily into the lipid bilayer, potentially causing different structural perturbations.

  • Metabolic Stability: The hydroxyl group is a potential site for further metabolism (e.g., oxidation or conjugation). The methoxy group is generally more metabolically stable, which could lead to a longer biological half-life and more sustained activity.

Experimental Protocols for Comparative Bioactivity Assessment

To empirically determine the differential bioactivity of these two compounds, a tiered approach involving cell-based assays is recommended. Below are detailed protocols for foundational experiments.

Protocol 1: Cell Viability and Cytotoxicity Assay

Objective: To compare the cytotoxic effects of 2-hydroxydecanoic acid and 2-methoxydecanoic acid on a cancer cell line (e.g., HepG2, human hepatoma) and a non-cancerous cell line (e.g., THLE-3, normal human liver cells).

Methodology: MTT Assay

  • Cell Seeding: Plate HepG2 and THLE-3 cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Preparation: Prepare 100 mM stock solutions of each fatty acid in DMSO. Serially dilute in culture medium to achieve final concentrations ranging from 1 µM to 500 µM. Include a vehicle control (DMSO) and an untreated control.

  • Treatment: Replace the culture medium with the medium containing the various concentrations of the test compounds. Incubate for 48 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the cell viability as a percentage of the untreated control. Plot dose-response curves and determine the IC₅₀ (half-maximal inhibitory concentration) values for each compound on each cell line. A higher IC₅₀ on normal cells compared to cancer cells indicates selectivity.

Causality: This assay quantifies metabolic activity, a proxy for cell viability. A reduction in the conversion of MTT to formazan indicates mitochondrial dysfunction and cytotoxicity, allowing for a direct comparison of the compounds' potency and cancer cell selectivity.

Protocol 2: Anti-Inflammatory Activity Assessment

Objective: To compare the ability of the two fatty acids to suppress the inflammatory response in macrophages.

Methodology: Nitric Oxide (NO) Inhibition Assay

  • Cell Seeding: Plate RAW 264.7 murine macrophage cells in a 96-well plate at 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various non-toxic concentrations (determined from Protocol 1) of 2-hydroxydecanoic acid or 2-methoxydecanoic acid for 2 hours.

  • Inflammatory Stimulus: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plates for 24 hours.

  • NO Measurement (Griess Assay):

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

  • Analysis: Create a standard curve using sodium nitrite. Quantify the amount of nitrite in the samples and express it as a percentage of the LPS-only treated control.

Causality: LPS stimulates macrophages to produce pro-inflammatory mediators, including NO, via the iNOS enzyme.[15] The Griess assay measures nitrite, a stable breakdown product of NO. A reduction in nitrite levels indicates that the compound inhibits the inflammatory cascade, providing a quantitative measure of its anti-inflammatory potential.

dot

Caption: Workflow for comparing the bioactivity of fatty acid derivatives.

Protocol 3: PPARγ Activation Reporter Assay

Objective: To specifically test the hypothesis that 2-methoxydecanoic acid is a more potent PPARγ agonist than 2-hydroxydecanoic acid.

Methodology: Luciferase Reporter Assay

  • Cell Transfection: Co-transfect HEK293T cells (or another suitable cell line) in a 24-well plate with a PPARγ expression plasmid, a luciferase reporter plasmid containing PPAR response elements (PPREs), and a Renilla luciferase plasmid (for normalization).

  • Treatment: After 24 hours, treat the transfected cells with various concentrations of 2-hydroxydecanoic acid, 2-methoxydecanoic acid, a known PPARγ agonist (e.g., Rosiglitazone) as a positive control, and a vehicle control (DMSO).

  • Incubation: Incubate for 24 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

  • Luciferase Measurement: Use a dual-luciferase reporter assay system to sequentially measure firefly and Renilla luciferase activity in each lysate using a luminometer.

  • Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the fold activation relative to the vehicle control.

Causality: This assay provides a direct functional readout of PPARγ activation. If a compound binds to and activates the PPARγ receptor, the receptor-RXR heterodimer will bind to the PPREs on the reporter plasmid, driving the expression of the luciferase enzyme. The resulting light output is directly proportional to the level of receptor activation.

Predicted Signaling Pathways

Based on existing literature for related compounds, we can hypothesize the primary signaling pathways these molecules might engage.

dot

SignalingPathways cluster_hydroxy 2-Hydroxydecanoic Acid Pathway (Inferred) cluster_methoxy 2-Methoxydecanoic Acid Pathway (Hypothesized) hda 2-Hydroxydecanoic Acid mem Cell Membrane Perturbation hda->mem ampk AMPK Activation mem->ampk mtor mTOR Inhibition ampk->mtor gli1 Gli1 Inhibition mtor->gli1 chemo ↑ Chemosensitivity gli1->chemo mda 2-Methoxydecanoic Acid pparg PPARγ mda->pparg Ligand Binding nucleus Nucleus pparg->nucleus ppre PPRE Binding nucleus->ppre Heterodimerization rxr RXR rxr->nucleus gene Target Gene Transcription (Metabolism, Differentiation) ppre->gene emt ↓ EMT Markers gene->emt

Caption: Hypothesized signaling pathways for 2-hydroxy- and 2-methoxydecanoic acid.

The pathway for 2-hydroxydecanoic acid is inferred from studies on other 2-OHFAs, which suggest a role in modulating membrane-dependent signaling cascades like AMPK/mTOR, ultimately enhancing chemosensitivity in cancer cells.[8] The hypothesized pathway for 2-methoxydecanoic acid is based on the known PPARγ agonist activity of structurally similar α-methoxy fatty acids, which can regulate gene transcription to influence processes like the epithelial-mesenchymal transition (EMT).[4][11]

Conclusion and Future Directions

While 2-hydroxydecanoic acid and 2-methoxydecanoic acid are structurally very similar, the substitution of the hydroxyl for a methoxy group is predicted to significantly alter their biological activity. Evidence suggests that 2-hydroxydecanoic acid and its class of 2-OHFAs are important modulators of cell membranes and signaling pathways related to cancer and inflammation. In contrast, the increased lipophilicity and altered hydrogen bonding capacity of 2-methoxydecanoic acid may favor its interaction with nuclear receptors like PPARγ, suggesting a distinct mechanism of action with potential therapeutic applications in metabolic diseases and oncology.

The lack of direct comparative data underscores a critical knowledge gap. The experimental protocols outlined in this guide provide a clear and logical path forward for researchers to directly compare these two molecules, elucidate their mechanisms of action, and unlock their full therapeutic potential.

References

  • Yang, X., et al. (2020). In Vitro Anti-Inflammatory Effects of Three Fatty Acids from Royal Jelly. Molecules. [Link]

  • Jenske, R., & Vetter, W. (2008). Impact of free hydroxylated and methyl-branched fatty acids on the organization of lipid membranes. Chemistry and Physics of Lipids. [Link]

  • Piccolini, M., et al. (2023). The Activation of PPARγ by (2Z,4E,6E)-2-methoxyocta-2,4,6-trienoic Acid Counteracts the Epithelial–Mesenchymal Transition Process in Skin Carcinogenesis. Cells. [Link]

  • Orellano, E. A., et al. (2013). Synthesis of the novel (±)-2-methoxy-6-icosynoic acid – a fatty acid that induces death of neuroblastoma cells. Lipids in Health and Disease. [Link]

  • Piccolini, M., et al. (2023). The Activation of PPARγ by (2Z,4E,6E)-2-methoxyocta-2,4,6-trienoic Acid Counteracts the Epithelial-Mesenchymal Transition Process in Skin Carcinogenesis. PubMed. [Link]

  • Gholami-Ahangaran, M., et al. (2023). Anti-Cancer Effects of Queen Bee Acid (10-Hydroxy-2-Decenoic Acid) and Its Cellular Mechanisms against Human Hepatoma Cells. MDPI. [Link]

  • Lazzari, G., et al. (2021). Hydroxylated Fatty Acids: The Role of the Sphingomyelin Synthase and the Origin of Selectivity. MDPI. [Link]

  • Yang, S., et al. (2018). 10-hydroxy-2-decenoic acid of royal jelly exhibits bactericide and anti-inflammatory activity in human colon cancer cells. BMC Complementary and Alternative Medicine. [Link]

  • Awasthi, S., et al. (2018). Anticancer activity of 2′-hydroxyflavanone towards lung cancer. Oncotarget. [Link]

  • Tan, J. S. L., et al. (2025). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. MDPI. [Link]

  • Tsai, Y., et al. (2023). Anti-inflammatory activity of 2-methoxy-4-vinylphenol involves inhibition of lipopolysaccharide-induced inducible nitric oxidase synthase by heme oxygenase-1. PubMed. [Link]

  • Fujisawa, S., et al. (2007). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. In Vivo. [Link]

  • Piccolini, M., et al. (2023). The Activation of PPARγ by (2Z,4E,6E)-2-methoxyocta-2,4,6-trienoic Acid Counteracts the Epithelial–Mesenchymal Transition Process in Skin Carcinogenesis. ResearchGate. [Link]

  • Skwarek, O., et al. (2022). Effect of Hydroxyl Groups Esterification with Fatty Acids on the Cytotoxicity and Antioxidant Activity of Flavones. Molecules. [Link]

  • Jenske, R., & Vetter, W. (2008). Impact of free hydroxylated and methyl-branched fatty acids on the organization of lipid membranes. ResearchGate. [Link]

  • Michalik, L., et al. (2024). Activation of Peroxisome Proliferator-Activated Receptor-β/δ (PPARβ/δ) in Keratinocytes by Endogenous Fatty Acids. MDPI. [Link]

  • Kim, H., et al. (2020). Comprehensive analysis of PPARγ agonist activities of stereo-, regio-, and enantio-isomers of hydroxyoctadecadienoic acids. Scientific Reports. [Link]

  • Hossain, M. S., et al. (2023). Bioactive fatty acids from non-conventional lipid sources and their potential application in functional food development. Food Science & Nutrition. [Link]

  • Tsai, Y., et al. (2023). Anti-inflammatory activity of 2-Methoxy-4-vinylphenol involves inhibition of lipopolysaccharide-induced inducible nitric oxidase synthase by heme oxygenase-1. ResearchGate. [Link]

  • ResearchGate. Antimicrobial activity (pMIC µmol/mL) of decanoic acid derivatives. [Link]

  • Shahidi, F., & Varatharajan, V. (2020). Bioactive lipids: Chemistry & health benefits. IntechOpen. [Link]

  • Lee, J., et al. (2023). Decanoic Acid Exerts Its Anti-Tumor Effects via Targeting c-Met Signaling Cascades in Hepatocellular Carcinoma Model. Cancers. [Link]

  • Malapaka, R. R. V., et al. (2012). Identification and Mechanism of 10-Carbon Fatty Acid as Modulating Ligand of Peroxisome Proliferator-activated Receptors. Journal of Biological Chemistry. [Link]

  • Kim, K. M., et al. (2012). Antioxidant and Anti-inflammatory Activities of Butanol Extract of Melaleuca leucadendron L. Natural Product Sciences. [Link]

  • Budi, H. S., et al. (2023). A promising oral anticancer of hexadecanoic acid on genotoxicity evaluation of micronuclei and apoptosis induction. Brazilian Journal of Biology. [Link]

  • Patti, B., et al. (2015). Analytical method and characterization of bioactive fatty acids from biological matrices: property and recent trend. [Link]

  • Okuno, Y., et al. (2019). 2-Hydroxylated fatty acids as candidates of novel drugs to promote chemosensitivity of gastric cancer. EBioMedicine. [Link]

  • Motojima, K., et al. (2007). Activation of peroxisome proliferator-activated receptor-alpha stimulates both differentiation and fatty acid oxidation in adipocytes. Genes to Cells. [Link]

  • Gholami-Ahangaran, M., et al. (2023). Anti-Cancer Effects of Queen Bee Acid (10-Hydroxy-2-Decenoic Acid) and Its Cellular Mechanisms against Human Hepatoma Cells. Nutrients. [Link]

  • Risérus, U., et al. (2008). Activation of peroxisome proliferator-activated receptor (PPAR)delta promotes reversal of multiple metabolic abnormalities, reduces oxidative stress, and increases fatty acid oxidation in moderately obese men. Diabetes. [Link]

  • Salehi, B., et al. (2024). Naturally Occurring Compounds Targeting Peroxisome Proliferator Receptors: Potential Molecular Mechanisms and Future Perspectives for Promoting Human Health. MDPI. [Link]

  • Marques, C. N. H., et al. (2014). The Fatty Acid Signaling Molecule cis-2-Decenoic Acid Increases Metabolic Activity and Reverts Persister Cells to an Antimicrobial-Susceptible State. Applied and Environmental Microbiology. [Link]

  • Lee, J., et al. (2023). Anti-Inflammatory, Neurotrophic, and Cytotoxic Oxylipins Isolated from Chaenomeles sinensis Twigs. MDPI. [Link]

  • Ekiert, H., et al. (2022). Biological Activities of Natural Products II. MDPI. [Link]

  • Khan, I., et al. (2022). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. International Journal of Molecular Sciences. [Link]

  • Al-Khalaifah, H. (2020). Dietary Bioactive Fatty Acids as Modulators of Immune Function: Implications on Human Health. Nutrients. [Link]

Sources

Comparative

Cross-Validation of In Vitro Antimicrobial Efficacy: 2-Methoxydecanoic Acid vs. Structural Analogs

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Comparative in vitro efficacy, structure-activity relationships (SAR), and self-validating assay methodologies for methoxyla...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Comparative in vitro efficacy, structure-activity relationships (SAR), and self-validating assay methodologies for methoxylated medium-chain fatty acids.

Executive Summary & Mechanistic Rationale

The development of lipid-based antimicrobial and antifungal agents frequently draws inspiration from marine natural products. Methoxylated fatty acids, originally isolated from Caribbean sponges (e.g., Callyspongia fallax), have demonstrated unique pathogen-inhibiting properties[1]. Within this class, 2-Methoxydecanoic acid (2-OMe-10:0) has been synthesized and evaluated as a potential therapeutic agent against Mycobacterium tuberculosis and various fungal strains[2].

However, objective in vitro cross-validation reveals a critical structure-activity divergence based on carbon chain length and methoxy group positioning. While


-methoxylation of 14-carbon fatty acids yields potent inhibitors of fungal N-myristoyltransferase (NMT)[1], applying this same 

-methoxylation to a 10-carbon backbone (decanoic/capric acid) forces the molecule to rely on a secondary mechanism: non-specific plasma membrane disruption[3].

The Expert Insight: Because the


-methoxy group in 2-methoxydecanoic acid is located immediately adjacent to the polar carboxyl headgroup, it fails to significantly perturb the deep hydrophobic core of the pathogen's lipid bilayer. Consequently, its efficacy is nearly identical to unsubstituted capric acid[2]. Conversely, shifting the methoxy substitution to the C-4 position (mid-chain) creates a steric wedge deeper within the hydrophobic tail, drastically increasing membrane packing defects and resulting in a 17-fold increase in fungitoxicity[3].

Comparative In Vitro Efficacy

To establish a rigorous baseline, 2-Methoxydecanoic acid must be benchmarked against its unsubstituted parent molecule, Capric Acid (10:0) , and its mid-chain substituted isomer, (±)-4-Methoxydecanoic acid (4-OMe-10:0) .

Antimycobacterial Performance

Against M. tuberculosis H37Rv, 2-Methoxydecanoic acid exhibits a Minimum Inhibitory Concentration (MIC) of 200–239 µM[2]. Capric acid displays an almost identical MIC of 200 µM in the same assays[2]. This indicates that


-methoxylation on a C10 backbone provides no statistically significant enhancement in antimycobacterial activity over the naturally abundant, lower-cost capric acid.
Antifungal Performance

Against fluconazole-resistant Candida albicans (ATCC 14053), capric acid requires highly elevated concentrations to induce cell death (MIC ≈ 25.4 mM) via membrane disintegration[3]. 2-Methoxydecanoic acid is only 1.5-fold more fungitoxic than capric acid against this strain, and shows zero improvement over capric acid against Cryptococcus neoformans[3].

However, the mid-chain analog, 4-Methoxydecanoic acid, demonstrates an MIC of 1.45 mM against C. albicans—an approximate 17-fold enhancement in potency compared to capric acid[3].

Table 1: Cross-Validation of Quantitative MIC Values
CompoundM. tuberculosis H37Rv (MIC)C. albicans ATCC 14053 (MIC)Mammalian Cytotoxicity (Vero Cells IC₅₀)
Capric Acid (10:0) 200 µM25,478 µM (~25.5 mM)> 300 µM (Non-toxic)
2-Methoxydecanoic Acid 200–239 µM~16,985 µM (~17.0 mM)> 300 µM (Non-toxic)
4-Methoxydecanoic Acid Not Determined1,457 µM (~1.4 mM)Not Determined

Data synthesized from standardized Microplate Alamar Blue Assays and Broth Microdilution protocols[2],[3].

Pathway & Mechanism Visualization

The following logical diagram illustrates the divergent mechanistic pathways of decanoic acid analogs based on their structural geometry and resulting membrane disruption capabilities.

G Substrate Medium-Chain Fatty Acids (10-Carbon Backbone) C10 Capric Acid (10:0) Baseline Activity Substrate->C10 Alpha 2-Methoxydecanoic Acid (α-Methoxylation) Substrate->Alpha Mid 4-Methoxydecanoic Acid (Mid-Chain Methoxylation) Substrate->Mid Membrane Pathogen Plasma Membrane (Lipid Bilayer Intercalation) C10->Membrane Standard Intercalation Alpha->Membrane Slight enhancement (1.5x vs Capric) Mid->Membrane Optimal geometry for deep disruption Weak Moderate Disruption (MIC ~200 µM TB / ~25 mM Fungi) Membrane->Weak Capric & 2-OMe Strong Severe Disruption (MIC ~1.4 mM Fungi) Membrane->Strong 4-OMe

Comparative membrane disruption efficacy based on methoxylation position in decanoic acid analogs.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following in vitro workflows describe the exact conditions required to cross-validate these lipid compounds. Each protocol is designed as a self-validating system to prevent false positives caused by the physical properties of fatty acids (e.g., micelle formation or precipitation).

Protocol 1: Antimycobacterial Screening via MABA (Microplate Alamar Blue Assay)

Rationale: Optical density (OD) readings are highly susceptible to artifacts when testing fatty acids due to compound precipitation in aqueous media. The MABA protocol relies on a metabolic redox indicator, ensuring that only true biological viability is measured[2].

  • Inoculum Preparation: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% OADC enrichment until logarithmic phase. Adjust to

    
     CFU/mL.
    
  • Compound Dilution: Dissolve 2-Methoxydecanoic acid in 100% DMSO. Perform 2-fold serial dilutions in a 96-well microtiter plate using Middlebrook 7H9 broth (final DMSO concentration must not exceed 1% to prevent solvent toxicity).

  • Incubation: Add 100 µL of the bacterial inoculum to each well. Incubate the plates at 37°C for 7 days in a sealed, humidified environment.

  • Viability Detection: Add 20 µL of Alamar Blue reagent (resazurin) to each well. Incubate for an additional 24 hours.

  • Data Acquisition: A color shift from blue (oxidized) to pink (reduced resorufin) indicates bacterial growth. The MIC is defined as the lowest concentration of the fatty acid that prevents this color shift.

Protocol 2: Antifungal Broth Microdilution (RPMI 1640)

Rationale: Standard fungal media (like Sabouraud Dextrose Broth) can bind free fatty acids, artificially inflating the MIC. Using synthetic RPMI 1640 medium prevents protein-lipid binding, isolating the true membrane-disrupting capability of the compound[1].

  • Inoculum Standardization: Suspend C. albicans (ATCC 14053) colonies in sterile saline. Adjust the turbidity to a 0.5 McFarland standard, then dilute 1:1000 in RPMI 1640 medium (buffered to pH 7.0 with MOPS) to yield a final working inoculum of

    
     to 
    
    
    
    CFU/mL.
  • Exposure: Dispense serially diluted capric acid, 2-OMe-10:0, and 4-OMe-10:0 into 96-well flat-bottom plates.

  • Incubation: Inoculate wells and incubate at 35°C for 48 hours.

  • Endpoint Determination: Visually determine the MIC as the lowest concentration resulting in 100% growth inhibition compared to the drug-free growth control.

Conclusion & Development Outlook

For researchers evaluating 2-Methoxydecanoic acid for antimicrobial drug development, the in vitro data presents a clear boundary condition. While it is non-toxic to mammalian cells (Vero IC₅₀ > 300 µM)[2], its efficacy against M. tuberculosis and C. albicans does not meaningfully surpass that of inexpensive, naturally occurring capric acid.

Strategic Recommendation: If the therapeutic goal is N-myristoyltransferase (NMT) inhibition, development should pivot to 14-carbon analogs like 2-Methoxytetradecanoic acid, which perfectly mimic the enzyme's native myristic acid substrate[1]. If the goal is broad-spectrum membrane disruption via a medium-chain lipid, mid-chain substituted analogs like 4-Methoxydecanoic acid offer a vastly superior therapeutic index and should be prioritized in the pipeline[3].

References

  • Carballeira, N. M. (2008). New Advances in Fatty Acids as Antimalarial, Antimycobacterial and Antifungal Agents. Progress in Lipid Research. Source: NIH. URL:[Link]

  • Carballeira, N. M., et al. (2006). The first total synthesis of (±)-4-methoxydecanoic acid: a novel antifungal fatty acid. Lipids. Source: NIH. URL:[Link]

  • Carballeira, N. M., et al. (2001). Total Synthesis and in Vitro-Antifungal Activity of (±)-2-Methoxytetradecanoic Acid. Lipids. Source: ResearchGate. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Senior Scientist’s Guide: Safe Handling &amp; Logistics for 2-Methoxydecanoic Acid

Executive Summary & Risk Context Do not treat this merely as a generic fatty acid. While decanoic acid (Capric acid) is a mild irritant, the -methoxy substitution at the C2 position significantly alters its physicochemic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Risk Context

Do not treat this merely as a generic fatty acid. While decanoic acid (Capric acid) is a mild irritant, the


-methoxy substitution  at the C2 position significantly alters its physicochemical profile and biological interaction.

In metabolic research, 2-methoxy substituted fatty acids are frequently utilized specifically because they resist


-oxidation . This metabolic stability implies that if the compound enters the body (via inhalation or percutaneous absorption), it may persist longer than natural fatty acids, potentially acting as a metabolic disruptor or false substrate.

Operational Directive: Adopt a Universal Precaution strategy. We assume the compound possesses higher skin permeability than its non-methylated analog due to the ether linkage reducing hydrogen bond donation potential, increasing lipophilicity.

Hazard Identification & PPE Selection Matrix

Structure-Activity Relationship (SAR) Hazard Assessment

Since specific toxicological data for 2-Methoxydecanoic acid is often limited in standard SDS databases, we apply SAR logic:

  • Parent Structure (Decanoic Acid): Skin/Eye Irritant (H315, H319).

  • Functional Group (Methoxy-): Enhances solvent properties; potential for increased dermal penetration.

  • Physical State: Low-melting solid or viscous liquid (dependent on purity/temperature).

PPE Selection Table

The following matrix defines the minimum acceptable protection.

PPE CategoryStandard RequirementTechnical Specification & Rationale
Hand Protection Nitrile (Double Gloved) Inner: 4 mil (0.10mm) Nitrile (Dexterity)Outer: 5-8 mil (0.12-0.20mm) Nitrile (Barrier)Rationale: Lipophilic compounds permeate latex rapidly. The methoxy group increases solvent-like behavior. Change outer gloves immediately upon splash.
Eye Protection Safety Glasses w/ Side Shields ANSI Z87.1 compliant. Note: If handling >5g of dry powder outside a hood (not recommended), upgrade to Chemical Goggles to prevent dust migration.
Respiratory Engineering Control (Primary) Fume Hood is mandatory for heating or powder handling.Secondary: If hood is unavailable, use N95 (particulate) or P100 (if aerosolized).
Body Defense Lab Coat (Natural Fiber) 100% Cotton or treated Nomex. Avoid synthetic blends that melt on skin contact if a fire occurs (fatty acids are combustible).

Decision Logic: PPE & Engineering Controls

The following decision tree illustrates the operational logic for selecting controls based on the experimental state of the chemical.

PPE_Logic Start Start: Handling 2-Methoxydecanoic Acid State_Check Determine Physical State Start->State_Check Solid_State Solid / Powder State_Check->Solid_State Weighing Liquid_Sol Liquid / Solution (DMSO/EtOH) State_Check->Liquid_Sol Dissolved Risk_Inhalation Risk: Dust Inhalation Solid_State->Risk_Inhalation Risk_Absorption Risk: Enhanced Skin Absorption Liquid_Sol->Risk_Absorption Control_Hood Action: Work in Fume Hood (Sash at safe height) Risk_Inhalation->Control_Hood Control_Gloves Action: Double Nitrile Gloves (Change every 30 mins) Risk_Absorption->Control_Gloves Control_Hood->Control_Gloves Combined Protocol

Figure 1: Decision logic for PPE selection based on the physical state and associated risks of 2-Methoxydecanoic acid.

Operational Protocols

A. Weighing & Solubilization (Critical Step)

Fatty acid derivatives are often "sticky" or waxy. Static electricity can cause the powder to "jump," creating an inhalation hazard.

  • Preparation:

    • Equip PPE as defined in Section 2.

    • Use an anti-static gun on the weigh boat if available.

    • Pre-weigh the solvent (e.g., DMSO, Ethanol) in the destination vial to minimize transfer losses.

  • Transfer:

    • Do not use plastic spatulas (leaching risk). Use stainless steel or glass .

    • Transfer solid directly into the pre-weighed solvent vial.

    • Why: This "weigh-by-difference" or "direct-to-solvent" method eliminates the step of scraping waxy solid off a weigh boat, reducing exposure risk.

  • Solubilization:

    • Solvent Choice: Soluble in Ethanol, DMSO, and Chloroform. Poorly soluble in water.

    • Vortexing: Cap the vial tightly before vortexing. Ensure the cap liner is Teflon (PTFE) faced, not plain pulp/aluminum, which fatty acids can degrade.

B. Experimental Workflow & Waste Management

Workflow Stock Stock Storage (-20°C, Desiccated) Weigh Weighing (Fume Hood) Stock->Weigh Equilibrate to RT Solubilize Solubilization (DMSO/EtOH) Weigh->Solubilize Avoid Aerosol Exp Experiment (Cell Culture/Assay) Solubilize->Exp Dilute Waste Disposal (Organic Stream) Solubilize->Waste Excess Stock Exp->Waste Segregate

Figure 2: Operational workflow ensuring containment from storage to disposal.

Emergency Response & Disposal

Spill Cleanup (Laboratory Scale < 50mL)
  • Evacuate the immediate area if dust is airborne.

  • Don PPE: Goggles, double nitrile gloves, lab coat.

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust generation, then wipe up.

    • Liquid (Solvent): Use vermiculite or absorbent pads.

  • Decontamination: Scrub the area with 70% Ethanol followed by soap and water. Fatty acids leave a greasy residue that can be slippery and retain the chemical; ethanol solubilizes this residue effectively.

Disposal Compliance
  • Classification: Non-halogenated Organic Waste.

  • Segregation: Do NOT pour down the drain. Even if non-toxic in small amounts, fatty acids can precipitate in plumbing (saponification with basic waste) causing clogs.

  • Labeling: Clearly tag as "2-Methoxydecanoic Acid Solution - Organic Solvent."

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 549854, 2-Methoxydecanoic acid. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - Fatty Acids and Derivatives. (General guidance on fatty acid toxicity).[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

Sources

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